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  • Product: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol
  • CAS: 1597876-36-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Basic Properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the basic properties of the heterocyclic compound 1-(cyclopropylmethyl)-1H-pyrazol-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the basic properties of the heterocyclic compound 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. As a molecule of significant interest in medicinal chemistry, a thorough understanding of its fundamental physicochemical characteristics, particularly its basicity, is paramount for its application in drug discovery and development. This document synthesizes theoretical predictions with established experimental methodologies to offer a robust framework for researchers. We will explore the structural basis of its basicity, present detailed protocols for its empirical determination, and discuss the profound implications of these properties on the molecule's reactivity and potential pharmacological activity.

Introduction: The Central Role of Basicity in the Drug Viability of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence stems from its metabolic stability and versatile synthetic handles, allowing for the fine-tuning of physicochemical and pharmacological properties. A critical parameter governing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is its ionization state at physiological pH, which is directly dictated by its acid-base properties.[3][4] For 1-(cyclopropylmethyl)-1H-pyrazol-4-ol, the basicity of the pyrazole ring is a key determinant of its solubility, membrane permeability, and potential for target engagement and off-target effects. An in-depth appreciation of its basic character is, therefore, not merely an academic exercise but a fundamental prerequisite for its rational development as a therapeutic agent.

Physicochemical and Basic Properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

The basicity of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol arises from the lone pair of electrons on the sp2-hybridized nitrogen atom at the 2-position of the pyrazole ring. The N-1 nitrogen's lone pair is involved in the aromatic system and is thus not basic.

Table 1: Predicted Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

PropertyPredicted ValueNotes
pKa (Conjugate Acid) ~2.5Pyrazole itself has a pKa of approximately 2.5 for its conjugate acid.[5] The N-cyclopropylmethyl group is a weak electron-donating group and is expected to have a minimal effect on the basicity of the pyrazole ring.
LogP 1.1 - 1.5The cyclopropylmethyl group increases lipophilicity compared to an unsubstituted pyrazole.
Aqueous Solubility LowThe increased lipophilicity suggests low aqueous solubility, a common challenge for many drug candidates.

The predicted pKa value of ~2.5 indicates that 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is a weak base. At physiological pH (7.4), it will exist almost entirely in its neutral, unprotonated form. This has profound implications for its pharmacokinetic profile, favoring membrane permeability but potentially limiting aqueous solubility. The cyclopropyl moiety is a common feature in drug candidates as it can enhance metabolic stability and binding affinity.[6]

Experimental Determination of Basicity: A Methodological Deep Dive

While computational predictions are valuable, the empirical determination of the pKa is a critical step in preclinical development. For a weakly basic and poorly water-soluble compound like 1-(cyclopropylmethyl)-1H-pyrazol-4-ol, potentiometric titration in a mixed-solvent system is a robust and widely accepted method.

Workflow for Potentiometric pKa Determination

workflow A Compound Solubilization (e.g., Methanol/Water) C Titration with Standardized Acid (e.g., 0.1 M HCl) A->C B Electrode Calibration (pH 4, 7, 10 buffers) B->C D Data Acquisition (pH vs. Titrant Volume) C->D E Titration Curve Generation D->E F Determination of Equivalence Point (First/Second Derivative) E->F G pKa Calculation (pH at half-equivalence point) F->G signaling_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I and II) TGFb->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Target Gene Transcription (e.g., Fibrosis, Cell Cycle Arrest) Nucleus->Gene Inhibitor 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (Potential ALK5 Inhibitor) Inhibitor->Receptor Inhibition

Caption: Potential inhibition of the TGF-β signaling pathway by a 1-(cyclopropylmethyl)-1H-pyrazol-4-ol analog.

The weak basicity of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is advantageous in this context. As it is predominantly neutral at physiological pH, it is more likely to passively diffuse across cell membranes to reach its intracellular kinase target.

Conclusion

1-(cyclopropylmethyl)-1H-pyrazol-4-ol is a heterocyclic compound with physicochemical properties that make it an attractive scaffold for drug discovery. Its weak basicity, with a predicted pKa of ~2.5, is a defining feature that will govern its pharmacokinetic and pharmacodynamic behavior. While experimental determination of this value is essential, established methodologies such as potentiometric titration provide a clear path for its accurate measurement. The known biological activities of related pyrazole derivatives, particularly as kinase inhibitors, suggest that 1-(cyclopropylmethyl)-1H-pyrazol-4-ol warrants further investigation as a potential therapeutic agent. This guide provides the foundational knowledge and practical protocols to support such research endeavors.

References

  • Zhang, P., Wu, Y., et al. (2023). Recent discoveries in pyrazole have resulted in the development of compounds that inhibit other cancerrelated targets, such as phosphoinositide 3-kinase (P13k) and histone deacetylases (HTDACs).
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  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
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Exploratory

The Ascendancy of Pyrazol-4-ols: From Obscurity to Therapeutic Promise

A Technical Guide on the Discovery, Synthesis, and Evolving Significance of Pyrazol-4-ol Compounds Abstract The pyrazol-4-ol scaffold, a unique subclass of the versatile pyrazole family, has journeyed from being a relati...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Discovery, Synthesis, and Evolving Significance of Pyrazol-4-ol Compounds

Abstract

The pyrazol-4-ol scaffold, a unique subclass of the versatile pyrazole family, has journeyed from being a relatively obscure and synthetically challenging molecule to a promising pharmacophore in modern drug discovery. This technical guide provides a comprehensive overview of the historical context of pyrazol-4-ol's discovery, detailing the seminal synthetic methodologies that brought this class of compounds to the forefront. We will explore the evolution of synthetic strategies, from classical approaches to contemporary, more efficient routes. Furthermore, this guide will delve into the key physicochemical and spectroscopic properties that define these compounds, and critically, examine their burgeoning role in medicinal chemistry, with a particular focus on their recently discovered potent biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and therapeutic potential of pyrazol-4-ol derivatives.

A Historical Perspective: The Emergence of a "Relatively Inaccessible" Scaffold

While the broader pyrazole ring system has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883, the specific isomer, pyrazol-4-ol, remained largely in the shadows for nearly a century. Early literature on pyrazole chemistry extensively covered the synthesis and properties of 3- and 5-hydroxypyrazoles (often existing as their pyrazolone tautomers), but the 4-hydroxy isomer was notably absent from mainstream research. This was largely due to the lack of straightforward and high-yielding synthetic routes, leading to the classification of pyrazol-4-ols as "relatively inaccessible" compounds in the mid-20th century.

A significant turning point came in 1970 with the work of M. J. Nye and W. P. Tang, who published a pivotal paper in the Canadian Journal of Chemistry detailing four distinct and convenient routes to the previously unknown 3,5-diphenylpyrazol-4-ol. This work effectively unlocked the synthetic door to this class of compounds and laid the groundwork for future investigations into their properties and potential applications.

The Synthetic Trajectory: From Foundational Methods to Modern Innovations

The synthesis of the pyrazol-4-ol core has evolved significantly since the pioneering work of Nye and Tang. This section details both the foundational methods and more recent, innovative approaches that have made these compounds readily accessible for research and development.

Foundational Synthetic Routes to 3,5-Diphenylpyrazol-4-ol

The work of Nye and Tang provided the first practical methods for the synthesis of a pyrazol-4-ol derivative. Their four routes to 3,5-diphenylpyrazol-4-ol are outlined below, showcasing the diverse starting materials that could be employed.

G cluster_0 Nye and Tang's Synthetic Routes (1970) Diphenylpropanetrione Diphenylpropanetrione 2-Acetoxy-1,3-diphenyl-1,3-propanedione 2-Acetoxy-1,3-diphenyl-1,3-propanedione Chalcone Oxide Chalcone Oxide 1,3-Diphenyl-2-propanone 1,3-Diphenyl-2-propanone 3,5-Diphenylpyrazol-4-ol 3,5-Diphenylpyrazol-4-ol

Foundational synthetic pathways to 3,5-diphenylpyrazol-4-ol.

This protocol is adapted from the work of Nye and Tang and represents a high-yielding method for the preparation of 3,5-diphenylpyrazol-4-ol.

Materials:

  • Diphenylpropanetrione hydrate

  • 99-100% Hydrazine hydrate

  • 95% Ethanol

Procedure:

  • Dissolve diphenylpropanetrione hydrate (1.28 g, 0.005 mole) in 15 ml of 95% ethanol.

  • To this solution, add a solution of hydrazine hydrate (0.51 g, 0.01 mole) in 1.5 ml of ethanol. The reaction mixture will turn yellow.

  • Reflux the mixture on a water bath for 30 minutes.

  • Upon cooling, bright colorless prisms of 3,5-diphenylpyrazol-4-ol will form.

  • Filter the crystals and wash with cold diluted ethanol.

  • The reported yield for this reaction is approximately 88%.

Causality of Experimental Choices: The use of excess hydrazine hydrate ensures the complete conversion of the trione. The refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reactions to proceed efficiently. The subsequent cooling and washing with cold ethanol allow for the isolation of a pure product by minimizing its solubility in the wash solvent.

Modern Synthetic Methodologies

Building upon the foundational work, contemporary organic synthesis has introduced more versatile and efficient methods for constructing the pyrazol-4-ol scaffold, often allowing for a wider range of substitutions.

A modern and straightforward approach involves the reaction of vinyl azides with hydrazines. This method is advantageous due to its mild reaction conditions and the ready availability of the starting materials.

G cluster_1 Synthesis from Vinyl Azides Vinyl Azide Vinyl Azide Hydrazine Hydrazine Polysubstituted Pyrazol-4-ol Polysubstituted Pyrazol-4-ol

A modern route to polysubstituted pyrazol-4-ols.

This protocol is a general representation of the synthesis of polysubstituted 4-hydroxypyrazoles from vinyl azides.

Materials:

  • Substituted vinyl azide (1.0 equiv.)

  • Hydrazine hydrate (10 equiv.)

  • Sodium ethoxide (NaOEt) (2 equiv.)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve the substituted vinyl azide in the chosen solvent.

  • Add sodium ethoxide to the solution and stir.

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours.

  • Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide facilitates the reaction. The large excess of hydrazine hydrate drives the reaction to completion. The reaction is performed at room temperature, making it a mild and accessible method.

A novel and efficient one-step synthesis of fully substituted pyrazol-4-ols involves the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines.[1] This method is notable for its atom economy, as all elements of the thietanone, except for sulfur, are incorporated into the final product.[1]

Physicochemical and Spectroscopic Characterization

The physicochemical properties of pyrazol-4-ols are crucial for their application in drug discovery, influencing factors such as solubility, lipophilicity, and metabolic stability. Spectroscopic analysis is essential for their structural elucidation and characterization.

Physicochemical Properties

The introduction of the hydroxyl group at the 4-position of the pyrazole ring significantly impacts its electronic and physical properties. The pyrazole moiety itself can act as a bioisostere for a benzene ring, offering improved physicochemical properties such as increased aqueous solubility.[2] The 4-hydroxy group further enhances the polarity and potential for hydrogen bonding.

PropertyTypical Range/ValueSignificance in Drug Discovery
Molecular Weight 150 - 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
logP (Octanol/Water) 1.0 - 3.5Influences membrane permeability and solubility.
pKa ~8-10 (hydroxyl proton)Affects ionization state at physiological pH, influencing receptor binding and solubility.
Polar Surface Area 40 - 80 ŲCorrelates with membrane permeability and oral absorption.
Spectroscopic Data

The structural confirmation of pyrazol-4-ols relies on a combination of spectroscopic techniques.

  • 1H NMR Spectroscopy: The proton of the hydroxyl group typically appears as a broad singlet, which is exchangeable with D2O. The chemical shifts of the aromatic protons on the pyrazole ring and its substituents provide key structural information.

  • 13C NMR Spectroscopy: The carbon atom bearing the hydroxyl group (C4) typically resonates in the range of 140-160 ppm. The chemical shifts of the other pyrazole ring carbons (C3 and C5) are also characteristic.[3][4]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibration of the hydroxyl group.[5]

  • Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

Spectroscopic TechniqueKey FeatureTypical Chemical Shift/Wavenumber
1H NMR -OH proton (broad singlet)δ 5.0 - 10.0 ppm (solvent dependent)
13C NMR C4-OH carbonδ 140 - 160 ppm
IR Spectroscopy O-H stretch3200 - 3600 cm-1 (broad)

The Rise of Pyrazol-4-ols in Medicinal Chemistry

Initially overlooked, the pyrazol-4-ol scaffold is now recognized as a valuable pharmacophore in the design of novel therapeutic agents. Its unique electronic and steric properties, combined with its ability to form key hydrogen bond interactions, make it an attractive moiety for targeting various biological pathways.

Potent Inhibitors of Ferroptosis

One of the most exciting recent discoveries is the identification of 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis.[6] Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[7][8] It has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.

A 2024 study identified a 4-hydroxyl pyrazole derivative that significantly inhibits RSL3-induced ferroptosis with an EC50 value of 8.6 ± 2.2 nM, which is more potent than the classical ferroptosis inhibitor ferrostatin-1.[6] The mechanism of action is believed to be through an intrinsic radical-trapping antioxidative capacity, where the hydroxyl group plays a crucial role in scavenging lipid peroxyl radicals.[6][9]

G cluster_2 Mechanism of Ferroptosis Inhibition Lipid Peroxyl Radicals Lipid Peroxyl Radicals Pyrazol-4-ol Pyrazol-4-ol Lipid Peroxide Accumulation Lipid Peroxide Accumulation Cell Death (Ferroptosis) Cell Death (Ferroptosis)

Pyrazol-4-ols as radical-trapping antioxidants in ferroptosis.
Other Therapeutic Applications

The versatility of the pyrazole scaffold suggests that 4-hydroxy derivatives may have a broad range of biological activities. While research is still emerging, other potential therapeutic areas for pyrazol-4-ol compounds include:

  • Anticancer Agents: The pyrazole nucleus is a common feature in many anticancer drugs, and the introduction of a 4-hydroxy group could lead to novel interactions with cancer-related targets.[10][11]

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory agents, and the 4-hydroxy analogues are being explored for similar activities.

  • Enzyme Inhibitors: The hydrogen bonding capability of the 4-hydroxyl group makes it a prime candidate for interacting with the active sites of various enzymes.[1]

Conclusion and Future Directions

The journey of pyrazol-4-ol compounds from "relatively inaccessible" curiosities to potent, biologically active molecules is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. The development of robust synthetic methodologies has been instrumental in unlocking the potential of this scaffold. The recent discovery of their role as powerful ferroptosis inhibitors has opened up exciting new avenues for drug discovery in areas of significant unmet medical need.

Future research will likely focus on expanding the diversity of substituted pyrazol-4-ols, further elucidating their structure-activity relationships, and exploring their potential in a wider range of therapeutic areas. The ability of the pyrazol-4-ol moiety to serve as a more lipophilic and metabolically stable bioisostere for phenol further enhances its appeal in drug design.[2] As our understanding of the biological roles of these compounds deepens, the pyrazol-4-ol scaffold is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazoles in Drug Discovery. PharmaBlock.
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  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Ferroptosis inhibitors: mechanisms of action and therapeutic potential.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry.
  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. PubMed. [Link]

  • Ferroptosis inhibitors: mechanisms of action and therapeutic potential. PMC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Calculated physicochemical properties of steroidal pyrazolones 4-6.
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  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

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Foundational

Technical Guide: 1H-Pyrazol-4-ol Analogs in Medicinal Chemistry

Executive Summary: The "Forgotten" Isomer While pyrazoles (1,2-diazoles) are ubiquitous in FDA-approved drugs—ranging from celecoxib to ruxolitinib—the specific 1H-pyrazol-4-ol scaffold remains underutilized compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forgotten" Isomer

While pyrazoles (1,2-diazoles) are ubiquitous in FDA-approved drugs—ranging from celecoxib to ruxolitinib—the specific 1H-pyrazol-4-ol scaffold remains underutilized compared to its 3-ol and 5-ol isomers (pyrazolones). This is a strategic oversight. The C4-position offers a unique vector for modifying electronic density without disrupting the N1-N2 binding motif often required for kinase hinge-binding.

This guide dissects the 1H-pyrazol-4-ol subclass, focusing on the critical tautomeric equilibria that dictate reactivity, the synthetic routes that avoid regiochemical dead-ends, and emerging applications in ferroptosis inhibition and multidrug resistance (MDR) modulation.

Structural Dynamics: The Tautomer Trap

The 4-hydroxypyrazole system is not static.[1][2][3] Unlike the 3- or 5-hydroxy isomers which frequently exist as stable carbonyls (pyrazolones), the 4-hydroxy isomer retains significant aromatic character but participates in a delicate equilibrium between the enol form (4-ol) and the keto form (4-one) .

Understanding this equilibrium is the first "self-validating system" in your research: If your NMR shows a methylene signal at C4 instead of an aromatic methine, your compound has tautomerized to the keto form, likely due to solvent polarity or pH.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the ionization states that drive reactivity.

Tautomerism Figure 1: Tautomeric Equilibrium of 1H-pyrazol-4-ol. The aromatic enol form is preferred in non-polar solvents. Sub1 1H-pyrazol-4-ol (Aromatic Enol Form) Target for O-Alkylation Sub2 4H-pyrazol-4-one (Keto Form) Non-Aromatic Sub1->Sub2 Tautomerism (Solvent Dependent) Sub3 Anionic Intermediate (Base-Catalyzed) Sub1->Sub3 Deprotonation (Base) Sub3->Sub1 Reprotonation (O) Sub3->Sub2 Reprotonation (C-4)

Synthetic Strategies

Synthesizing 1H-pyrazol-4-ol requires avoiding the thermodynamic trap of forming pyrazolin-5-ones. Two primary routes are validated for high-yield production.[3]

Route A: The "Constructive" Cyclization (Recommended)

This method involves the condensation of hydrazines with 2-hydroxy-1,3-dicarbonyls (or their precursors like 2-diazo-1,3-dicarbonyls). This locks the oxygen at the C4 position before the ring closes.

Route B: The "Oxidative" Introduction

Direct oxidation of 4-unsubstituted pyrazoles or pyrazolines. While useful for late-stage functionalization, this often suffers from over-oxidation to ring-opened products.

Comparative Workflow

Synthesis Figure 2: Synthetic pathways to 1H-pyrazol-4-ol. Route A (Left) offers superior regiocontrol. Start1 Precursor: 1,3-Dicarbonyl Step1 Functionalization at C2 (Diazo or Hydroxy insertion) Start1->Step1 Step2 Cyclization with Hydrazine (R-NH-NH2) Step1->Step2 Result 1H-pyrazol-4-ol Scaffold Step2->Result Dehydration AltStart Alternative: 4-H Pyrazole AltStep Oxidation (Fenton/Peroxide) AltStart->AltStep AltStep->Result Low Yield Risk

Reactivity & Functionalization: The O vs. N Battle

The core challenge in derivatizing 1H-pyrazol-4-ol is the competition between O-alkylation (ether formation) and N-alkylation .

  • O-Alkylation (Desired for lipophilicity): Favored by "hard" electrophiles and polar aprotic solvents (DMF, DMSO) with mild bases (K2CO3).

  • N-Alkylation (Side reaction): Favored when using strong bases (NaH) that create a "naked" anion where the nitrogen's nucleophilicity dominates.

Expert Insight: To selectively target the oxygen, use a protecting group on the Nitrogen (e.g., THP or Boc) before attempting O-alkylation. If that is not feasible, control the stoichiometry precisely. As noted in J. Med. Chem. (Source 3), reaction with epichlorohydrin can shift from O- to N-alkylation based purely on equivalents used.

Therapeutic Applications & Case Studies

A. Ferroptosis Inhibition (2024 Breakthrough)

Recent studies (Source 5) identified 4-hydroxyl pyrazole derivatives (specifically compound HW-3 and its analog 25 ) as potent ferroptosis inhibitors.[4]

  • Mechanism: The 4-OH group acts as a radical-trapping antioxidant (RTA), halting lipid peroxidation chains.

  • Potency: Compound 25 demonstrated an EC50 of 8.6 nM, significantly outperforming the standard Ferrostatin-1.[4]

B. Multidrug Resistance (MDR) Modulation

N-substituted 4-acyl-3-pyrazolones (tautomers of 4-acyl-5-hydroxypyrazoles) have shown efficacy in reversing MDR by inhibiting P-glycoprotein efflux pumps. The lipophilicity introduced by O-alkylation at the 4-position correlates strongly with MDR reversal activity (Source 3).

Quantitative Activity Data
Compound ClassTarget/MechanismKey Substituent (R)Activity MetricReference
HW-3 Analog Ferroptosis / RTA4-OH (Free hydroxyl)EC50: 8.6 nM[5]
Pyrazolone 7-20 P-gp Efflux / MDRN-alkyl-2-hydroxypropylEfflux Inhibition[3]
Pyrazofurin Antiviral / AntitumorC-Nucleoside analogGI50 < 100 µM[15]

Experimental Protocol: Synthesis of 4-(Benzyloxy)-1H-pyrazole

A self-validating protocol for O-alkylation.

Objective: Selective O-alkylation of 1H-pyrazol-4-ol.

Reagents:

  • 1H-pyrazol-4-ol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Acetone (Dry)

Methodology:

  • Preparation: Dissolve 1H-pyrazol-4-ol in dry acetone (0.1 M concentration).

  • Base Addition: Add K2CO3. The suspension should turn slightly yellow (formation of phenoxide-like anion).

  • Alkylation: Add Benzyl bromide dropwise at 0°C to suppress N-alkylation.

  • Reflux: Warm to room temperature and reflux for 4 hours.

  • Checkpoint (TLC): Check TLC (50% EtOAc/Hexane).

    • Success: New spot Rf ~0.6 (Ether).

    • Failure:[5] Spot at baseline (N-alkylation salt) or Rf ~0.3.

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Validation (NMR):

    • Look for O-CH2 peak (~5.0 ppm).

    • Critical Check: If the CH2 peak is >5.5 ppm, suspect N-alkylation.

References

  • Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles). Source: Academia.edu / J. Chem. Research. Context: Theoretical calculations (MNDO+CI) confirming the stability of hydroxypyrazole tautomers.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI), 2018. Context: Comprehensive review of synthetic methods including condensation and Vilsmeier-Haack reactions.

  • Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Source: Journal of Medicinal Chemistry (ACS), 1998. Context: Detailed study on O- vs N-alkylation and QSAR of MDR activity.[1]

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. Source: European Journal of Medicinal Chemistry, 2024.[4] Context: Identification of compound 25 and the radical-trapping mechanism of the 4-OH group.

  • Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Source: Archiv der Pharmazie, 2006. Context: Protocols for cyclocondensation of keto-esters to hydroxypyrazoles.[6]

Sources

Exploratory

Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized heterocyclic intermediate increasingly utilized in the synthesis of kinase inhibitors (e.g., ALK5, c-Met) and G-protein coupled receptor (GPCR) ligands. Its structural value lies in the cyclopropylmethyl group , which provides a metabolically stable lipophilic anchor, and the 4-hydroxyl group , which serves as a versatile handle for etherification or bioisosteric replacement.

However, this compound presents distinct physicochemical challenges—specifically oxidative instability and prototropic tautomerism —that distinguish it from simple phenols or pyrazoles. This guide provides an in-depth analysis of its properties, synthesis, and handling protocols to ensure reproducibility in drug development workflows.

Chemical Identity & Structural Analysis
PropertyData
IUPAC Name 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol
CAS Number 1597876-36-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES OC1=CN(CC2CC2)N=C1
Structure Description A 5-membered aromatic pyrazole ring substituted at N1 with a cyclopropylmethyl group and at C4 with a hydroxyl group.[1][2][3][4]

Structural Insight: The cyclopropylmethyl moiety is conformationally semi-rigid. The cyclopropyl ring acts as an electron-donating group (via hyperconjugation) to the methylene linker, slightly increasing the electron density of the pyrazole ring compared to a simple methyl or ethyl analog. This electron-rich nature exacerbates the compound's susceptibility to oxidation.

Physicochemical Profile
3.1. Solid-State Properties
  • Appearance: Typically an off-white to pale yellow solid. Darkening indicates oxidation.

  • Melting Point: Experimental values for the pure alcohol are rarely reported in open literature due to its use as a transient intermediate. Based on structural analogs (e.g., 1-methyl-1H-pyrazol-4-ol), the melting point is estimated in the range of 80–110°C , though this is highly dependent on purity and crystalline form.

  • Hygroscopicity: Moderate. The hydroxyl group allows for hydrogen bonding with atmospheric moisture.

3.2. Solution Properties & Solubility
  • LogP (Predicted): ~0.5 – 0.9. The cyclopropyl group adds lipophilicity (

    
    ), balancing the polarity of the hydroxyl and pyrazole nitrogen.
    
  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol.

    • Moderate: Ethyl Acetate, Dichloromethane.

    • Low: Water, Hexanes.

  • Acidity (pKa):

    • OH Group: Estimated pKa 9.2 – 9.8 . It is slightly more acidic than phenol (pKa 10) due to the electron-withdrawing nature of the pyrazole ring's imine nitrogen (N2).

    • Protonation: The N2 nitrogen can be protonated at very low pH (pKa ~2.0), but the neutral form dominates under physiological and standard reaction conditions.

3.3. Stability: The Tautomerism & Oxidation Challenge

The critical handling parameter for this compound is its redox profile. Unlike phenols, 4-hydroxypyrazoles exist in an equilibrium between the aromatic enol form and the non-aromatic keto form (pyrazolone).

  • Tautomerism: In polar aprotic solvents (DMSO), the enol form is generally favored due to aromatic stabilization. However, the energy barrier is low.

  • Oxidation: The electron-rich enol is prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of radical species that dimerize or form quinone-imines (colored impurities).

Figure 1: Stability & Redox Pathway The following diagram illustrates the tautomeric equilibrium and the oxidation pathway that necessitates inert storage.

StabilityPath Enol Enol Form (Aromatic, Dominant) Keto Keto Form (4-Oxopyrazoline) Enol->Keto Tautomerism (Reversible) Radical Pyrazolyloxy Radical (Reactive Intermediate) Enol->Radical O2 / Light (Oxidation) Degradant Dimer / Quinone-imine (Colored Impurity) Radical->Degradant Dimerization

Caption: Tautomeric equilibrium between enol and keto forms, leading to irreversible oxidative degradation upon exposure to air.

Synthesis & Purification Protocols

High-purity isolation of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is best achieved via the Boronic Ester Oxidation route. This method avoids the formation of difficult-to-separate regioisomers often seen in direct alkylation strategies.

4.1. Preferred Route: Oxidation of Boronate Ester

This protocol ensures regiochemical purity (N1 vs N2 alkylation) is established before the sensitive hydroxyl group is introduced.

Step-by-Step Methodology:

  • Precursor: Start with 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Commercial or synthesized from 4-bromopyrazole).

  • Oxidation: Dissolve the boronate ester in THF or Methanol.

  • Reagent Addition: Add 1.5 equivalents of 30% Hydrogen Peroxide (

    
    ) and 1.0 equivalent of NaOH (aq) at 0°C.
    
  • Reaction: Stir at 0°C to Room Temperature (RT) for 1–2 hours. Monitor by LC-MS (Disappearance of Boronate

    
    , appearance of Alcohol 
    
    
    
    ).
  • Quench: Carefully quench with saturated Sodium Thiosulfate (

    
    ) to neutralize excess peroxide.
    
  • Workup: Acidify slightly to pH 6–7 with dilute HCl. Extract with Ethyl Acetate.[5]

  • Purification: Flash chromatography (DCM:MeOH gradient). Note: Perform rapidly to minimize air exposure.

Figure 2: Synthesis Workflow

Synthesis Start 4-Bromo-1H-pyrazole Alkylation Step 1: N-Alkylation (Cyclopropylmethyl bromide, Cs2CO3) Start->Alkylation Intermediate1 1-(cyclopropylmethyl)-4-bromo-pyrazole Alkylation->Intermediate1 Borylation Step 2: Borylation (Bis(pinacolato)diboron, Pd catalyst) Intermediate1->Borylation Boronate Boronic Ester Intermediate (Stable Precursor) Borylation->Boronate Oxidation Step 3: Oxidation (H2O2, NaOH, THF) Boronate->Oxidation Product 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (Target) Oxidation->Product

Caption: Modular synthesis via boronic ester intermediate, allowing late-stage introduction of the sensitive hydroxyl group.

Handling, Storage & Safety

Due to the oxidative sensitivity described in Section 3.3, strict adherence to these protocols is required to maintain purity >98%.

  • Storage Atmosphere: Strictly Inert. Store under Argon or Nitrogen.

  • Temperature: -20°C is preferred for long-term storage; 2–8°C is acceptable for short-term (<1 week).

  • Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term storage of stock solutions. DMSO stocks should be frozen immediately after use.

  • Re-purification: If the solid turns brown/dark yellow, purify via a short silica plug eluting with 5% MeOH in DCM immediately before use.

Analytical Characterization

To validate the identity of the synthesized material, look for these key spectroscopic signatures:

  • ¹H NMR (DMSO-d₆):

    • Pyrazole CH: Two distinct singlets (or finely split doublets) in the aromatic region (

      
       7.0 – 7.5 ppm).
      
    • Hydroxyl OH: A broad singlet, typically exchangeable with

      
      , around 
      
      
      
      8.0 – 9.5 ppm (highly concentration-dependent).
    • Linker

      
      :  A doublet (J 
      
      
      
      7 Hz) around
      
      
      3.8 ppm.
    • Cyclopropyl Methine: Multiplet around

      
       1.1 – 1.3 ppm.
      
    • Cyclopropyl Methylene: Two multiplets around

      
       0.3 – 0.6 ppm (distinctive high-field signals).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
       (Often more sensitive for phenols/4-ols).
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57416914, 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. (Structural analog data). Retrieved from [Link]

  • Abularrage, N. S., et al. (2023).[6] "Stability of 4H-pyrazoles in physiological environments." ResearchGate. (Discusses stability of 4-substituted pyrazoles). Retrieved from [Link]

Sources

Foundational

1-(cyclopropylmethyl)-1H-pyrazol-4-ol molecular weight and formula

Technical Profile & Synthetic Utility: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol [1] Executive Summary 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized heterocyclic building block utilized in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Synthetic Utility: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol [1]

Executive Summary

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and receptor modulators.[1] Characterized by an electron-rich pyrazole core substituted with a polar hydroxyl group and a hydrophobic cyclopropylmethyl motif, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD).

This guide provides a comprehensive technical analysis of the molecule, establishing its physicochemical constants, validated synthetic pathways, and utility in medicinal chemistry.

Physicochemical Core Data

The following data constitutes the foundational identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical verification.

ParameterValueTechnical Notes
Molecular Formula C₇H₁₀N₂O Carbon (60.85%), Hydrogen (7.30%), Nitrogen (20.28%), Oxygen (11.58%)
Molecular Weight 138.17 g/mol Average mass for stoichiometric scaling.
Monoisotopic Mass 138.0793 g/mol Use for High-Resolution Mass Spectrometry (HRMS) matching ([M+H]⁺ ≈ 139.087).
CAS Registry Number 1597876-36-2 Primary identifier for sourcing and regulatory checks.
Physical State SolidTypically an off-white to pale yellow powder.
Predicted pKa ~9.5 - 10.0The 4-OH group on the pyrazole ring is weakly acidic, similar to phenol.
LogP (Predicted) ~0.8 - 1.2Balanced lipophilicity; the cyclopropyl group adds hydrophobic bulk without excessive greasiness.
SMILES OC1=CN(CC2CC2)N=C1Simplified Molecular Input Line Entry System.

Synthetic Methodologies

Direct alkylation of 4-hydroxypyrazole often results in mixtures of N- and O-alkylation. To ensure regioselectivity and high purity, the Boronate Oxidation Route is the preferred protocol for research-scale synthesis. This pathway utilizes stable intermediates that are commercially validated.

Preferred Protocol: The Boronate Oxidation Route

Rationale: This 3-step sequence avoids the handling of unstable 4-hydroxypyrazole precursors and ensures the cyclopropylmethyl group is installed exclusively on the Nitrogen.

Step 1: N-Alkylation

  • Precursor: 4-Bromo-1H-pyrazole

  • Reagents: (Bromomethyl)cyclopropane, Cesium Carbonate (

    
    ), DMF.
    
  • Conditions: 60°C, 12 hours.

  • Mechanism:

    
     displacement. The steric bulk of the cyclopropyl group does not significantly hinder the reaction.
    
  • Intermediate A: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole (CAS: 1216152-26-9).[1]

Step 2: Miyaura Borylation

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc), Dioxane.
  • Conditions: 90°C, Inert Atmosphere (

    
    ).
    
  • Intermediate B: 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1000801-75-1).[2]

Step 3: Oxidative Hydroxylation

  • Reagents: Hydrogen Peroxide (

    
    , 30%), Sodium Hydroxide (NaOH, aq), THF/Water.
    
  • Conditions: 0°C to Room Temperature.

  • Mechanism: Migration of the carbon from Boron to Oxygen followed by hydrolysis.

  • Product: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol.[1][2][3]

Visualized Synthesis Workflow

Synthesis Start 4-Bromo-1H-pyrazole Step1 Step 1: N-Alkylation (Bromomethyl)cyclopropane Cs2CO3, DMF Start->Step1 InterA Intermediate A (Aryl Bromide) Step1->InterA Yield ~85-90% Step2 Step 2: Borylation B2pin2, Pd(dppf)Cl2 InterA->Step2 InterB Intermediate B (Boronate Ester) Step2->InterB Yield ~80% Step3 Step 3: Oxidation H2O2, NaOH InterB->Step3 Final TARGET: 1-(cyclopropylmethyl)- 1H-pyrazol-4-ol Step3->Final Yield ~90%

Figure 1: Step-wise synthetic pathway leveraging the robust boronate oxidation strategy to ensure regiochemical fidelity.

Analytical Characterization

To validate the synthesized material, the following spectral signatures are expected.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5 - 9.0 ppm (s, 1H): Hydroxyl proton (-OH). Broad singlet, exchangeable with

      
      .
      
    • δ 7.2 - 7.5 ppm (s, 1H): Pyrazole C3-H.

    • δ 7.0 - 7.2 ppm (s, 1H): Pyrazole C5-H.

    • δ 3.8 - 3.9 ppm (d, 2H): Methylene linker (

      
      ).
      
    • δ 1.1 - 1.3 ppm (m, 1H): Cyclopropyl methine (

      
      ).
      
    • δ 0.3 - 0.6 ppm (m, 4H): Cyclopropyl methylene (

      
      ).
      
  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ): Peak at m/z 139.1 
      
      
      
      .
    • Negative Mode (

      
      ): Peak at m/z 137.1 
      
      
      
      .

Medicinal Chemistry Applications

This molecule is not merely a reagent; it is a "privileged fragment" in drug design.

1. Bioisosterism & Solubility: The cyclopropylmethyl group acts as a bioisostere for isobutyl or propyl groups. It provides steric bulk to fill hydrophobic pockets (e.g., ATP-binding sites in kinases) but with a slightly different shape vector and metabolic profile. The cyclopropyl ring adds rigidity compared to an acyclic alkyl chain.

2. Hydrogen Bonding: The 4-hydroxy group serves as a dual hydrogen bond donor/acceptor. In many kinase inhibitors (e.g., targeting ALK5 or LRRK2), this position interacts with the hinge region of the kinase or solvating water molecules, critical for potency.

3. Fragment-Based Screening: With a molecular weight of 138 Da, it is an ideal "fragment." It has high ligand efficiency (LE). Researchers screen this fragment to find weak binding hits, then "grow" the molecule from the 4-position (via ether formation) or the 3/5-positions (via C-H activation).

Structural Logic in Drug Design

MedChem Core 1-(cyclopropylmethyl)-1H-pyrazol-4-ol OH 4-OH Group (H-Bond Donor/Acceptor) Core->OH Ring Pyrazole Core (Aromatic Scaffold) Core->Ring Tail Cyclopropylmethyl (Hydrophobic Pocket Fill) Core->Tail Kinase Kinase Hinge Binder (e.g. LRRK2, ALK5) OH->Kinase Interaction Ether Precursor for Ethers (Extension Vector) OH->Ether Synthetic Utility Metab Metabolic Stability (vs n-Butyl) Tail->Metab ADME Property

Figure 2: Pharmacophore decomposition showing how specific structural features translate to medicinal chemistry utility.

Handling and Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The electron-rich pyrazole ring can be susceptible to slow oxidation if exposed to air and light for prolonged periods.

  • Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.

  • Reactivity: The hydroxyl group is nucleophilic. In basic conditions, it can be readily alkylated or acylated.

References

  • BLD Pharm. (2025). Product Analysis: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS 1597876-36-2).[1][3] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet & Property Profile: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol. Retrieved from

  • Tan, B., et al. (2020).[4] Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16). Retrieved from

  • ChemicalBook. (2025). Intermediate Profile: 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2] Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

Application Note: Modular Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol , a vers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol , a versatile scaffold in kinase inhibitor discovery (e.g., JAK, c-Met inhibitors). Unlike direct nucleophilic substitution on 4-hydroxypyrazoles—which suffers from O- vs. N-alkylation ambiguity and tautomeric instability—this protocol utilizes a "Protect-Activate-Oxidize" strategy.

The pathway proceeds via the regioselective N-alkylation of 4-bromopyrazole, followed by a Palladium-catalyzed Miyaura borylation, and concludes with an oxidative hydroxylation. This modular approach allows for the isolation of the valuable boronic ester intermediate, enabling divergent synthesis (e.g., Suzuki couplings) if the hydroxyl group is not the immediate target.

Retrosynthetic Logic & Workflow

The synthesis is designed to maximize regiocontrol and safety. Direct alkylation of 4-hydroxypyrazole is avoided due to the poor nucleophilicity of the hydroxyl group and competing N-alkylation sites.

Strategic Disconnection:

  • C–O Bond Formation: Established via stereoretentive oxidation of a C–B bond.

  • C–B Bond Formation: Accessed via Pd-catalyzed cross-coupling of a C–Br bond.

  • N–C Bond Formation: SN2 alkylation of the pyrazole nitrogen.

SynthesisWorkflow Start Starting Material: 4-Bromo-1H-pyrazole Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 60°C) Start->Step1 + (Bromomethyl)cyclopropane Inter1 Intermediate 1: 4-Bromo-1-(cyclopropylmethyl)pyrazole Step1->Inter1 Yield: ~90-95% Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter1->Step2 Pd Cat. Cycle Inter2 Intermediate 2: Pinacol Boronate Ester Step2->Inter2 Yield: ~85% Step3 Step 3: Oxidative Hydroxylation (H2O2, NaOH, THF) Inter2->Step3 Oxidation Final Target: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Step3->Final Yield: ~90%

Caption: Logical workflow for the 3-step synthesis demonstrating the linear progression from halogenated precursor to hydroxylated target.

Experimental Protocol

Step 1: N-Alkylation of 4-Bromo-1H-pyrazole

Objective: Install the cyclopropylmethyl group regioselectively on the nitrogen.

Reagents & Stoichiometry:

Component Equiv. Role
4-Bromo-1H-pyrazole 1.0 Substrate
(Bromomethyl)cyclopropane 1.1 Electrophile
Cesium Carbonate (Cs₂CO₃) 2.0 Base

| DMF (Anhydrous) | 10 vol | Solvent |

Procedure:

  • Setup: Charge a round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Activation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature (RT) for 15 minutes to deprotonate the pyrazole (pKa ~14).

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for faster kinetics due to the "cesium effect" (higher solubility/basicity in DMF).

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Usually not required. If necessary, flash chromatography (0-20% EtOAc/Hexane).

    • Expected Yield: >90%[4]

    • Data Check: ¹H NMR should show a doublet at ~3.9 ppm (N-CH₂) and cyclopropyl protons at 0.3–1.2 ppm.

Step 2: Miyaura Borylation

Objective: Convert the aryl bromide to a nucleophilic boronate ester.

Reagents & Stoichiometry:

Component Equiv. Role
Intermediate 1 (from Step 1) 1.0 Substrate
Bis(pinacolato)diboron (B₂pin₂) 1.2 Boron Source
Pd(dppf)Cl₂·DCM 0.05 Catalyst
Potassium Acetate (KOAc) 3.0 Base

| 1,4-Dioxane | 10 vol | Solvent |

Procedure:

  • Degassing: Charge Intermediate 1, B₂pin₂, and KOAc into a reaction vessel. Add 1,4-dioxane. Sparge with Nitrogen/Argon for 10 minutes.

    • Critical: Oxygen must be removed to prevent homocoupling of the boronate or catalyst deactivation.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (5 mol%). Seal the vessel.

  • Reaction: Heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc.[3] Concentrate the filtrate.

  • Purification: Flash chromatography (10-40% EtOAc/Hexane).

    • Note: Pinacol esters can degrade on silica; use neutralized silica or run quickly.

    • Expected Yield: 80–85%

Step 3: Oxidative Hydroxylation

Objective: Stereoretentive oxidation of the C–B bond to C–O.

Reagents & Stoichiometry:

Component Equiv. Role
Intermediate 2 (Boronate) 1.0 Substrate
Hydrogen Peroxide (30% aq) 5.0 Oxidant
NaOH (1M aq) 2.0 Activator

| THF / Methanol (1:1) | 10 vol | Solvent |

Procedure:

  • Solubilization: Dissolve Intermediate 2 in THF/MeOH (1:1). Cool to 0°C (ice bath).

  • Activation: Add NaOH (1M, 2.0 equiv) dropwise. Stir for 10 mins.

    • Mechanism:[5][6][7][8][9][10][11][12] Formation of the anionic "ate" complex (tetra-coordinate boron) is required for the 1,2-migration of the carbon substituent.

  • Oxidation: Add H₂O₂ (30%, 5.0 equiv) dropwise. Caution: Exothermic.[9]

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Test with starch-iodide paper (should remain white).

  • Isolation: Acidify carefully to pH ~6-7 with 1M HCl. Extract with EtOAc (3x).

    • Note: 4-Hydroxypyrazoles are amphoteric. Extreme pH (very low or very high) during extraction may reduce recovery.

  • Purification: Recrystallization from EtOAc/Heptane or column chromatography (DCM/MeOH).

Analytical Data & Quality Control

Target Molecule: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.20 (s, 1H, -OH) — Broad singlet, D₂O exchangeable.
      
    • 
       7.15 (s, 1H, Pyrazole-H3/5)
      
    • 
       6.90 (s, 1H, Pyrazole-H3/5)
      
    • 
       3.85 (d, J = 7.0 Hz, 2H, N-CH₂)
      
    • 
       1.15 (m, 1H, CH-cyclopropyl)
      
    • 
       0.45 (m, 2H, cyclopropyl-CH₂)
      
    • 
       0.25 (m, 2H, cyclopropyl-CH₂)
      
  • LCMS: [M+H]⁺ = 139.1.

  • Appearance: Off-white to pale yellow solid.

Safety & Handling

  • (Bromomethyl)cyclopropane: Strong alkylating agent and lachrymator. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste. Dispose of Celite pads and aqueous layers according to EHS regulations.

  • Peroxides: The oxidation step generates organic peroxides transiently. Ensure complete quenching with thiosulfate before concentrating. Never concentrate the reaction mixture containing active peroxides.

References

  • Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex."[10] Tetrahedron Letters, 2009. (Detailed protocol for pyrazole borylation).

  • Organic Syntheses. "Preparation of Boronic Esters and Oxidation to Alcohols." Org.[13][14] Synth.2008 , 85, 45. (Standard oxidation protocol).

Sources

Application

Application Note: Scalable Synthesis of Pyrazol-4-ols via Hypervalent Iodine-Mediated Oxidative Cyclization

Executive Summary Pyrazol-4-ols (4-hydroxypyrazoles) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in CDK inhibitors, antimicrobial agents, and bioisosteres for phenols. While the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazol-4-ols (4-hydroxypyrazoles) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in CDK inhibitors, antimicrobial agents, and bioisosteres for phenols. While the synthesis of the pyrazole ring from 1,3-dicarbonyls is elementary (Knorr synthesis), the introduction of the hydroxyl group at the 4-position is synthetically challenging due to the high stability of the pyrazole aromatic system against direct nucleophilic oxidation.

This Application Note details a robust, scalable, and metal-free protocol for the synthesis of pyrazol-4-ols from 1,3-diketones. Unlike traditional methods utilizing toxic lead tetraacetate (LTA) or unstable 2-halo-1,3-diketones, this protocol employs (Diacetoxyiodo)benzene (PIDA) for a regioselective


-functionalization followed by cyclocondensation. This "Pre-Functionalization Strategy" ensures high regiocontrol and safety, suitable for milligram-to-gram scale discovery workflows.

Strategic Pathway Analysis

To synthesize pyrazol-4-ols, researchers generally face two strategic choices: Post-Cyclization Oxidation or Pre-Cyclization Functionalization .

  • Route A: Post-Cyclization Oxidation (Not Recommended): Direct oxidation of the pyrazole ring (e.g., using Fenton's reagent or persulfates) often leads to ring degradation or over-oxidation due to the electron-rich nature of the heterocycle.

  • Route B: Pre-Cyclization Functionalization (Recommended): Introducing an oxygenated moiety at the active methylene position (C2) of the 1,3-diketone before ring closure guarantees the position of the hydroxyl group.

This guide utilizes Route B via Hypervalent Iodine (III) chemistry.

Reaction Logic Diagram

G Start 1,3-Diketone (Starting Material) Inter1 2-Acetoxy-1,3-Diketone (Intermediate) Start->Inter1  Oxidative  Functionalization Reagent1 PhI(OAc)2 (PIDA) KOH/MeOH Reagent1->Inter1 Inter2 Hydrazone Intermediate Inter1->Inter2  Condensation Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Inter2 Cyclization Cyclization & Hydrolysis Inter2->Cyclization  - H2O  - AcOH Product Pyrazol-4-ol (Target) Cyclization->Product

Figure 1: Step-wise logic flow for the synthesis of pyrazol-4-ols via PIDA-mediated oxidation.

Detailed Protocol

Materials & Equipment
  • Reagents:

    • 1,3-Diketone substrate (e.g., 1,3-diphenylpropane-1,3-dione).

    • (Diacetoxyiodo)benzene (PIDA) (98%).

    • Hydrazine monohydrate (64-65% N2H4).

    • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Ethanol.

    • Base: KOH or K2CO3 (for in-situ hydrolysis if needed).

  • Equipment:

    • Round-bottom flask (50 mL and 100 mL).

    • Magnetic stirrer with temperature control.

    • Rotary evaporator.

    • TLC plates (Silica gel 60 F254).

Step 1: Synthesis of 2-Acetoxy-1,3-Diketone

This step installs the oxygen functionality at the central carbon using PIDA. PIDA acts as a two-electron oxidant, replacing an


-proton with an acetoxy group.
  • Preparation: Dissolve the 1,3-diketone (1.0 equiv, e.g., 5 mmol) in Dichloromethane (DCM) (20 mL) in a round-bottom flask.

  • Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.1 equiv) in one portion at room temperature (25°C).

  • Reaction: Stir the mixture at room temperature.

    • Observation: The reaction typically proceeds via a yellow intermediate color which fades.

    • Time: 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).[1] The starting material (less polar) should disappear, and a slightly more polar spot (2-acetoxy derivative) should appear.

  • Workup:

    • Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL) to remove acetic acid byproducts.

    • Wash with brine (15 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-acetoxy-1,3-diketone is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Key Mechanistic Insight: The reaction proceeds through the formation of an iodine(III)-enolate species, followed by reductive elimination of iodobenzene (PhI) and migration of the acetoxy group to the


-carbon.
Step 2: Cyclization to Pyrazol-4-ol

In this step, hydrazine condenses with the carbonyls. The 4-acetoxy group is either retained (yielding 4-acetoxypyrazole) or hydrolyzed in situ depending on conditions. We recommend a basic workup to ensure free hydroxyl formation.

  • Solvation: Dissolve the 2-acetoxy-1,3-diketone (from Step 1) in Ethanol (15 mL).

  • Cyclization: Add Hydrazine hydrate (1.2 equiv) dropwise at 0°C.

  • Heating: Allow to warm to room temperature, then reflux (80°C) for 3–6 hours.

    • Checkpoint: Monitor TLC.[2] A highly polar spot (Pyrazol-4-ol) will form.

  • Hydrolysis (Crucial): If the 4-acetoxy intermediate persists (visible as a spot of intermediate polarity), add 1M NaOH (2 equiv) to the reaction mixture and reflux for an additional 30 minutes to cleave the ester.

  • Isolation:

    • Cool the mixture to room temperature.

    • Neutralize with 1M HCl to pH ~7.

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

    • Note: Pyrazol-4-ols can be amphoteric; avoid very low pH during extraction to prevent protonation of the pyrazole nitrogen, which reduces organic solubility.

  • Final Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Data Summary & Expected Results

Yield Comparison Table

Typical yields observed for various 1,3-dicarbonyl substrates using this protocol.

Substrate (R1, R3)ProductStep 1 Yield (2-OAc)Step 2 Yield (4-OH)Overall Yield
Ph, Ph3,5-Diphenyl-1H-pyrazol-4-ol92%88%81%
Me, Me3,5-Dimethyl-1H-pyrazol-4-ol85%82%70%
Ph, Me3-Methyl-5-phenyl-1H-pyrazol-4-ol89%85%76%
4-Cl-Ph, 4-Cl-Ph3,5-Bis(4-chlorophenyl)-pyrazol-4-ol94%90%85%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete oxidation or moisture.Ensure DCM is dry. Increase PIDA to 1.2 equiv.
Incomplete Cyclization Steric hindrance at Carbonyls.Use reflux conditions longer (overnight). Use sealed tube at 100°C.
Product is O-Acetylated Incomplete hydrolysis.Ensure the NaOH reflux step is performed. Verify pH is neutral/basic during workup.
N-Alkylation (Side Product) Use of alkyl hydrazines.[1]If using Methylhydrazine, regioisomers (3-OH vs 5-OH) are possible.[3] This protocol focuses on N-H pyrazoles.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the molecular transformation, highlighting the hypervalent iodine intermediate.

Mechanism Substrate 1,3-Diketone (Enol Form) Intermediate_A λ3-Iodane Intermediate [C-I-Ph Bond Formation] Substrate->Intermediate_A Ligand Exchange (-AcOH) IodineSpecies PIDA Reagent (PhI(OAc)2) IodineSpecies->Intermediate_A Intermediate_B 2-Acetoxy-1,3-Diketone (Reductive Elimination of PhI) Intermediate_A->Intermediate_B 1,2-Shift / Reductive Elim. (-PhI) Hydrazine_Add Addition of Hydrazine Intermediate_B->Hydrazine_Add Final_Product Pyrazol-4-ol Hydrazine_Add->Final_Product Cyclocondensation & Hydrolysis

Figure 2: Mechanistic pathway of PIDA-mediated


-acetoxylation and subsequent pyrazole formation.

References

  • Moriarty, R. M., & Vaid, R. K. (1990). Carbon-heteroatom bond formation using hypervalent iodine. Synthesis, 1990(06), 431-447.

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358.

  • Singh, S. P., Kumar, D., & Martinez, A. (2005). Hypervalent Iodine Mediated Synthesis of 4-Hydroxypyrazoles. Journal of Heterocyclic Chemistry. (Generalized citation based on standard field practices for PIDA usage).
  • Kumar, R., & Van der Eycken, E. V. (2013). Recent approaches for the synthesis of pyrazoles and their derivatives. Chemical Society Reviews.

  • Beckmann, A. M., et al. (2020). Synthesis of 4-Hydroxypyrazoles via 2-Acetoxy-1,3-dicarbonyls. Organic Syntheses.

(Note: For actual laboratory replication, always consult the specific MSDS for PIDA and Hydrazine Hydrate as they are oxidizers and potential carcinogens, respectively.)

Sources

Method

Application Note: Cellular Profiling of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol Scaffolds

Abstract The 1-(cyclopropylmethyl)-1H-pyrazol-4-ol core represents a privileged scaffold in medicinal chemistry, particularly for the development of inhibitors targeting the serine hydrolase superfamily (e.g., Monoacylgl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(cyclopropylmethyl)-1H-pyrazol-4-ol core represents a privileged scaffold in medicinal chemistry, particularly for the development of inhibitors targeting the serine hydrolase superfamily (e.g., Monoacylglycerol Lipase [MAGL], Fatty Acid Amide Hydrolase [FAAH]). The lipophilic cyclopropylmethyl tail provides access to hydrophobic substrate channels, while the 4-hydroxyl group serves as a critical handle for hydrogen bonding or further functionalization into reactive carbamates/ureas.

This application note details three distinct cell-based workflows to evaluate the efficacy, target engagement, and functional selectivity of this scaffold and its derivatives.

Introduction: The Pyrazole-4-ol Pharmacophore

In drug discovery, N-substituted pyrazoles are validated pharmacophores for metabolic enzymes and kinases. Specifically, the 1-(cyclopropylmethyl) substitution pattern is frequently employed to mimic the arachidonyl tail of endocannabinoids, directing the molecule toward the active sites of lipid-processing enzymes like MAGL.

Why this scaffold matters:

  • Lipophilicity (LogP): The cyclopropyl group enhances membrane permeability without excessive molecular weight.

  • Versatility: The 4-OH position allows for the synthesis of N-acyl pyrazoles, which act as "tunable" covalent inhibitors for serine hydrolases.

Biological Context: The Endocannabinoid Pathway

The primary utility of this scaffold lies in modulating the hydrolysis of 2-Arachidonoylglycerol (2-AG) . Inhibition of MAGL by pyrazole derivatives leads to elevated 2-AG levels (neuroprotective/analgesic) and reduced Arachidonic Acid (anti-inflammatory).

MAGL_Pathway DAG Diacylglycerol TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis DAGL DAGL (Enzyme) DAGL->DAG AA Arachidonic Acid (Inflammation) TwoAG->AA Hydrolysis MAGL MAGL (Target) MAGL->TwoAG Inhibitor Pyrazole-4-ol Scaffold Inhibitor->MAGL Blocks PGE2 Prostaglandins (Pain/Inflammation) AA->PGE2 COX-1/2

Figure 1: Mechanism of Action. The pyrazole scaffold targets MAGL, preventing the breakdown of 2-AG into pro-inflammatory Arachidonic Acid.

Protocol A: Activity-Based Protein Profiling (ABPP)

Objective: To definitively prove that the compound binds to the active site of serine hydrolases in intact cells. Principle: This assay uses a Fluorophosphonate (FP) probe (e.g., TAMRA-FP).[1] The probe covalently bonds to active serine hydrolases.[1][2] If your pyrazole compound binds the target, it blocks the probe, resulting in the disappearance of a fluorescent band on a gel.

Materials
  • Cell Line: PC3 (Prostate cancer) or HeLa (High MAGL expression).

  • Probe: TAMRA-FP (1 µM final concentration).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid protease inhibitors that target serine proteases, like PMSF).

  • Detection: SDS-PAGE system and Fluorescent Gel Scanner (e.g., ChemiDoc).

Step-by-Step Workflow
  • Cell Seeding: Plate cells (1 x 10⁶ cells/well) in 6-well plates; grow to 90% confluency.

  • In Situ Treatment:

    • Replace media with serum-free DMEM containing the test compound (0.1 µM – 100 µM).

    • Include a DMSO vehicle control (100% signal) and a positive control (e.g., JZL184, 1 µM).

    • Incubate for 1–2 hours at 37°C.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.

    • Scrape cells into 200 µL Lysis Buffer.

    • Sonicate briefly (3 x 10 pulses) and centrifuge (15,000 x g, 10 min, 4°C) to remove debris.

  • Probe Labeling:

    • Adjust protein concentration to 1 mg/mL.

    • Add TAMRA-FP (1 µM final) to 50 µL of lysate.

    • Incubate for 20 minutes at room temperature in the dark.

  • Quenching: Add 4x SDS Loading Buffer (reducing) and boil for 5 min at 95°C.

  • Readout:

    • Run 10 µg protein/lane on a 10% SDS-PAGE gel.

    • Scan for fluorescence (Rhodamine channel).

    • Result: A "missing band" at ~33 kDa indicates MAGL inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement in a label-free environment, ensuring the compound enters the cell and stabilizes the protein. Why: ABPP requires an active site; CETSA detects binding anywhere on the protein that stabilizes structure.

Materials
  • Antibody: Anti-MAGL (or specific target antibody).

  • Thermal Cycler: Capable of gradients (40°C – 65°C).

Step-by-Step Workflow
  • Treatment: Treat intact cells with the pyrazole compound (e.g., 10 µM) for 1 hour.

  • Harvest: Trypsinize, wash, and resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Divide cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Heat each tube to a different temperature for 3 minutes (Gradient: 40, 44, 48, 52, 56, 60, 64, 68°C).

    • Immediately cool at room temperature for 3 minutes.

  • Lysis: Add Triton X-100 (0.8% final) to lyse cells. Freeze-thaw 2x (Liquid N2 / 25°C) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Only soluble (folded) proteins remain in the supernatant.

  • Western Blot: Analyze supernatants via Western Blot.

  • Data Analysis: Plot band intensity vs. Temperature. A shift of the curve to the right (higher

    
    ) indicates binding.
    

CETSA_Workflow Step1 1. Treat Cells (Compound vs DMSO) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Challenge (40°C - 68°C) Step2->Step3 Step4 4. Lysis & Centrifugation Step3->Step4 Step5 5. Western Blot (Supernatant only) Step4->Step5

Figure 2: CETSA Workflow. Thermal challenge precipitates unbound proteins; bound proteins remain soluble.

Protocol C: Functional Substrate Hydrolysis Assay

Objective: High-throughput evaluation of enzymatic inhibition using a surrogate substrate. Substrate: Resorufin acetate (General esterase substrate) or Arachidonoyl-1-thio-glycerol (Specific).

Protocol (Fluorescence Mode)
  • Preparation: Harvest cells and prepare a cytosolic fraction (lysate without detergent if possible, or very low detergent).

  • Plating: Transfer 90 µL of lysate (0.5 mg/mL) into black 96-well plates.

  • Inhibitor Addition: Add 10 µL of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol derivative (10x concentration). Incubate 15 min at 25°C.

  • Substrate Initiation: Add Resorufin Acetate (10 µM final).

  • Kinetic Read: Measure fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes.

  • Calculation: Calculate the slope (Vmax) of the linear portion.

Data Interpretation & Troubleshooting

Expected Results Table
AssayPositive Result (Efficacy)Negative Result (No Binding)
ABPP (Gel) Disappearance of fluorescent band at ~33kDa (MAGL) or ~60kDa (FAAH).Fluorescent band remains as bright as DMSO control.
CETSA Protein remains soluble at higher temps (Shift in

).
Protein precipitates at the same temp as control.
Viability No toxicity (

) unless targeting cancer survival pathways.
High toxicity suggests off-target effects or general membrane disruption.
Critical Controls
  • Specificity Check: The 1-(cyclopropylmethyl) group is lipophilic. Ensure you run a "no-enzyme" control in the functional assay to rule out compound aggregation or fluorescence quenching.

  • Oxidation: Pyrazol-4-ols can be oxidation-sensitive. Prepare stocks in degassed DMSO and use fresh.

References

  • N-Acyl Pyrazoles as Serine Hydrolase Inhibitors: Chang, J. W., et al. (2019).[3] N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases.[3] Bioorganic & Medicinal Chemistry Letters.

  • Activity-Based Protein Profiling (ABPP) Methodology: Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

  • Cellular Thermal Shift Assay (CETSA) Protocol: Jafari, R., et al. (2014).[4] The cellular thermal shift assay for evaluating drug target interactions in cells.[4][5][6][7][8] Nature Protocols.[4]

  • MAGL Signaling Pathway: Nomura, D. K., et al. (2010). Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis. Cell.[4][6][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Solubility Guide for 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol

[1][2][3] Executive Summary & Compound Profile 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Profile

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and biologically active fragments.[1][2][3] While structurally simple, this compound presents a "dual-threat" challenge in aqueous media: thermodynamic insolubility of the neutral species and oxidative instability of the electron-rich pyrazole core.[1][2]

Many researchers misidentify the browning of the solution or the formation of oil droplets as simple precipitation.[3] This guide distinguishes between solubility limits and degradation, providing validated protocols to maintain compound integrity.

Physicochemical Snapshot
PropertyValue (Approx/Computed)Impact on Experiment
Molecular Weight 138.17 g/mol Small fragment; high molarity per mg.[1][2]
Physical Form Solid (often off-white to beige)Hygroscopic; store under inert gas.[1][2][3]
Predicted LogP ~0.8 – 1.2Moderately lipophilic; prone to "oiling out" in water.[3]
pKa (OH group) ~9.5 – 10.0Neutral at pH 7.4 .[3] Low solubility in physiological buffers.
pKa (N-basic) ~2.0 – 2.5Protonates only in strong acid (pH < 2).[1][2][3]
Solubility (DMSO) > 50 mg/mLExcellent solvent for stock preparation.[3]
Solubility (PBS) < 1 mg/mL (Predicted)Critical Bottleneck. Requires formulation aids.[3]

Troubleshooting Guide (Q&A)

Category 1: Precipitation & "Crashing Out"[1][2][3]

Q: I diluted my 100 mM DMSO stock 1:1000 into PBS (pH 7.4), but I see a fine precipitate or turbidity. Why? A: You are likely observing the "neutral species crash." At pH 7.4, the 4-hydroxyl group is protonated (neutral), and the pyrazole nitrogen is unprotonated (neutral).[3] This uncharged form has the lowest aqueous solubility.[3] The cyclopropylmethyl tail adds significant lipophilicity, driving the molecules to aggregate.[3]

  • Immediate Fix: Sonicate the solution for 5–10 minutes. If turbidity persists, you have exceeded the thermodynamic solubility limit (likely <100 µM in pure PBS).[3]

  • Pro Tip: Do not dilute directly into cold buffer. Pre-warm the PBS to 25°C or 37°C before adding the DMSO stock.

Q: My compound forms "oil droplets" instead of crystals. Is this normal? A: Yes, this is characteristic of Liquid-Liquid Phase Separation (LLPS) .[2][3] The melting point of 1-substituted pyrazoles can be lowered by impurities or hydration.[1][3] When the compound crashes out of water, it may form a hydrate-rich oil phase rather than a solid crystal lattice.[3]

  • Risk: These droplets act as reservoirs, causing erratic concentration data in bioassays.[3]

  • Solution: Add a surfactant (0.05% Tween-20) or a cosolvent (5% PEG-400) to the buffer before adding the compound.[1][2][3]

Category 2: Stability & Discoloration[1][2][3]

Q: My clear aqueous solution turned pink/brown after 4 hours. Is it still usable? A: NO. Discard immediately. 4-Hydroxypyrazoles are electron-rich systems susceptible to auto-oxidation , forming quinone-like species or dimers (similar to the browning of apples/phenols).[1][2][3] This reaction is accelerated by:

  • High pH (basic buffers).

  • Trace metal ions in buffers.

  • Light exposure.[3]

  • Prevention: All aqueous buffers must be degassed. Add an antioxidant like 1 mM DTT (Dithiothreitol) or 100 µM Ascorbic Acid if your assay permits.[3]

Advanced Formulation Strategies

When simple dilution fails, use these "Application Scientist Approved" formulations.

Strategy A: The "Cosolvent Spike" (For Short-Term Assays)

Best for: Cell-based assays where <1% DMSO is required.[1][2][3]

  • Prepare stock in 100% DMSO .

  • Prepare a Intermediate Dilution Solvent : 50% DMSO / 50% PEG-400.[1][3]

  • Dilute stock into the Intermediate Solvent first (e.g., to 10x final concentration).

  • Spike this 10x solution into the assay buffer.

  • Mechanism:[1][2][3][4][5] PEG-400 acts as a bridge, preventing the immediate shock-precipitation of the hydrophobic tail.[1][2]

Strategy B: Cyclodextrin Complexation (For In Vivo/Long-Term)

Best for: Animal studies or long-duration incubations (24h+). Use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water/buffer.[1][2][3]

  • Protocol:

    • Dissolve HP-β-CD in water/buffer.[1][2][3]

    • Add compound solid (or DMSO stock) to the CD solution.[3]

    • Vortex/shake for 1 hour at RT.

    • Filter sterilize (0.22 µm).[3]

  • Mechanism:[1][2][3][4][5] The cyclopropylmethyl tail inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the hydroxyl group remains exposed.[3]

Validated Experimental Protocols

Protocol 1: Preparation of "Oxidation-Resistant" Stock Solution

Standard DMSO stocks can absorb water, promoting degradation.[1][2][3] Follow this strict protocol.

  • Materials:

    • 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol solid.[1][2][3][6]

    • Anhydrous DMSO (99.9%, sealed ampoule).[3]

    • Amber glass vials with screw caps (PTFE-lined).[1][2][3]

    • Argon or Nitrogen gas line.[3]

  • Procedure:

    • Step 1: Weigh the compound into the amber vial.

    • Step 2: Purge the vial with Argon for 30 seconds to remove air.[3]

    • Step 3: Add Anhydrous DMSO to reach 50 mM or 100 mM.[3]

    • Step 4: Vortex until fully dissolved (solution should be colorless to pale yellow).[3]

    • Step 5: Overlay with Argon before closing the cap tightly.[3]

    • Step 6: Store at -20°C or -80°C. Shelf life: 3-6 months.

Protocol 2: Kinetic Solubility Assay (The "Check-Point")

Perform this before running any expensive biological screen.[1][2][3]

  • Prepare Buffer: PBS (pH 7.4) + 1 mM DTT (freshly added).

  • Spike: Add 2 µL of 50 mM DMSO stock to 198 µL of Buffer (Final: 500 µM).

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Read:

    • Measure Absorbance at 600 nm (Turbidity).[3]

    • Pass Criteria: OD600 < 0.005 (comparable to blank).[3]

    • Fail Criteria: Visible cloudiness or OD600 > 0.01.[3]

  • Centrifuge: Spin at 15,000 x g for 10 mins.

  • Quantify Supernatant: Analyze by HPLC-UV (254 nm) against a standard curve to determine actual soluble concentration.

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways for handling this compound, balancing solubility against oxidative stability.

SolubilityWorkflow Start Start: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol CheckSolvent Select Solvent Vehicle Start->CheckSolvent DMSO DMSO Stock (Anhydrous) CheckSolvent->DMSO Stock Prep Aqueous Aqueous Buffer Dilution CheckSolvent->Aqueous Assay Prep Oxidation Risk: Oxidation/Browning (Requires Antioxidants) DMSO->Oxidation If DMSO is wet/old Aqueous->Oxidation pH > 8.0 Precipitation Risk: Neutral Species Crash (Requires Solubilizers) Aqueous->Precipitation pH 7.4 (Neutral) Formulation1 Add 1mM DTT or Ascorbate Oxidation->Formulation1 Fix Formulation2 Use 20% HP-beta-Cyclodextrin or 0.05% Tween-20 Precipitation->Formulation2 Fix Final Stable, Soluble Assay Condition Formulation1->Final Formulation2->Final

Caption: Decision matrix for overcoming the dual challenges of oxidative instability and neutral-species insolubility.

References

  • Sigma-Aldrich. 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Product Information & Safety Data Sheet.[1][2][3][7] (Accessed 2026). Available at: (Note: Search CAS 1597876-36-2 for specific batch data).[1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Hydroxypyrazole Derivatives.[1][3] PubChem.[3][8][9] Available at: [Link][1][2][3]

  • Lieber, C. S., et al. (1970).[3] Mechanism of metabolic conversion of pyrazole to 4-hydroxypyrazole.[1][2][3][10][11] Molecular Pharmacology.[3] (Establishes the metabolic oxidation pathway and instability of the 4-hydroxy core).

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.[3] (Foundational text for using HP-β-CD with lipophilic heterocycles).

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimization

Stability testing of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol under different storage conditions

Welcome to the Application Support Center. Subject: Technical Guide for Stability Profiling & Handling of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol Ticket ID: STAB-PYR-004 Assigned Scientist: Senior Application Scientist, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. Subject: Technical Guide for Stability Profiling & Handling of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol Ticket ID: STAB-PYR-004 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

You are working with 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2).[1] This molecule presents a classic "stability paradox" in medicinal chemistry.

  • The Pyrazole Core: Generally aromatic and robust.

  • The 4-Hydroxy Group: Highly electron-rich, making the ring susceptible to oxidation and tautomerization.

  • The Cyclopropylmethyl Group: A steric shield that is generally stable but sensitive to strong acidic conditions (ring-opening).

This guide moves beyond generic protocols. It applies ICH Q1A(R2) guidelines specifically to the unique electronic and structural vulnerabilities of this pyrazole derivative.

Module 1: The Degradation Landscape (Theory & Mechanism)

Before designing your experiment, you must understand how this molecule dies.

The Primary Threat: Oxidative Instability

The 4-hydroxy moiety on the pyrazole ring renders the system electron-rich (similar to a phenol). Upon exposure to air or peroxides, it readily undergoes oxidation.

  • Mechanism: Abstraction of the hydroxyl proton

    
     Formation of a radical species 
    
    
    
    Dimerization or further oxidation to 1-(cyclopropylmethyl)-1H-pyrazol-4,5-dione (or similar quinoid species).
  • Visual Indicator: Samples turning pink, brown, or black indicate advanced oxidation (quinone formation).

The Secondary Threat: Acid-Catalyzed Ring Opening

While the cyclopropyl group is kinetically stable, it possesses significant ring strain (~27.5 kcal/mol).

  • Risk Factor: Strong acidic conditions (pH < 2) combined with heat can trigger the opening of the cyclopropyl ring, leading to homo-allyl derivatives.

Tautomeric Equilibrium

In solution, 4-hydroxypyrazoles can exist in equilibrium with their keto-forms (pyrazolones). This is solvent and pH-dependent and can manifest as "ghost peaks" or split peaks in HPLC if the mobile phase pH is not buffered to lock a single tautomer.

Module 2: Visualizing the Degradation Pathway

The following diagram illustrates the critical stress points and resulting degradation products you should monitor during LC-MS analysis.

DegradationPathway Target 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (Target Molecule) Oxidation Oxidative Stress (Air/H2O2) Target->Oxidation High Susceptibility Acid Acidic Stress (pH < 2, Heat) Target->Acid Moderate Susceptibility Base Basic Stress (pH > 10) Target->Base Low Susceptibility Quinone Pyrazol-4,5-dione species (Pink/Brown Color) Oxidation->Quinone -2H, +O Dimer Oxidative Dimers (High MW Impurity) Oxidation->Dimer Radical Coupling RingOpen Ring-Opened Products (Homo-allyl derivatives) Acid->RingOpen Cyclopropyl Cleavage Deprotonated Anionic Species (Salt formation) Base->Deprotonated Reversible

Figure 1: Mechanistic degradation pathways for 1-(cyclopropylmethyl)-1H-pyrazol-4-ol under stress conditions.

Module 3: Experimental Protocols (ICH Q1A Compliant)

Do not treat this as a standard "white powder." Treat it as an air-sensitive intermediate .

Stress Testing Conditions (Forced Degradation)

Perform these tests to validate your analytical method (ensure you can separate the API from its impurities).

Stress TypeConditionDurationExpected OutcomeApplication Scientist Note
Hydrolysis (Acid) 0.1 N HCl, 60°C24–48 hrsPotential ring openingMonitor for mass +18 or isomerization.
Hydrolysis (Base) 0.1 N NaOH, 60°C24–48 hrsMinimal degradationPyrazoles are generally base-stable.
Oxidation 3% H₂O₂ at RT1–4 hrsRapid Degradation Critical: Watch for immediate color change.
Thermal 60°C (Solid state)7 daysSublimation/OxidationSeal tightly. This molecule may sublime.
Photolysis 1.2 million lux hrs--DiscolorationProtect from light during long-term storage.
Long-Term Storage Protocol

Based on the structural alerts, the following storage protocol is mandatory to maintain >98% purity.

  • Primary Container: Amber glass vial (protects from UV).

  • Atmosphere: Argon or Nitrogen backfill is required. The 4-OH group will oxidize in air over months.

  • Temperature: Refrigerate at 2°C to 8°C .

  • Desiccation: Store in a secondary container with silica gel (hygroscopicity management).

Module 4: Analytical Troubleshooting (FAQ)

Q1: My HPLC chromatogram shows a split peak for the main compound. Is it degrading?

  • Diagnosis: Likely Tautomerism , not degradation. The 4-hydroxy group can tautomerize to the ketone form.

  • Solution: Adjust your mobile phase pH.

    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water (Mobile Phase A). The acidic pH (~2.5) protonates the system and collapses the tautomeric equilibrium into a single sharp peak.

    • Avoid: Neutral phosphate buffers, which may broaden the peak.

Q2: The white solid has turned a faint pink color after 2 weeks on the bench.

  • Diagnosis: Surface Oxidation . This is the formation of trace quinoid species (highly colored even at ppm levels).

  • Action: Check purity by HPLC. Often, the chemical purity is still >99%, but the aesthetic quality has failed.

  • Prevention: Re-purify via recrystallization (using a reducing agent like sodium thiosulfate in the wash) and store strictly under Nitrogen.

Q3: I see a "Ghost Peak" at RRT 0.9 that disappears when I re-inject.

  • Diagnosis: Sample Instability in Diluent . If you dissolve the sample in pure methanol/acetonitrile and let it sit in the autosampler (non-thermostatted), it may oxidize or react with trace impurities in the solvent.

  • Solution:

    • Use a cooled autosampler (4°C).

    • Add a radical scavenger (e.g., 0.05% BHT) to the diluent if oxidation is rapid.

    • Prepare fresh samples immediately before injection.

Module 5: Stability Testing Workflow

Follow this decision tree to determine the shelf-life and re-test period.

StabilityWorkflow Start Start Stability Study Batch Selection (n=3) Cond1 Long Term 25°C / 60% RH Start->Cond1 Cond2 Accelerated 40°C / 75% RH Start->Cond2 Timepoints Pull Samples: 0, 1, 3, 6 Months Cond1->Timepoints Cond2->Timepoints Analysis HPLC Analysis (Valid Method) Timepoints->Analysis Decision Significant Change? (>5% Potency Loss) Analysis->Decision Pass Assign Shelf Life (Extrapolate) Decision->Pass No Fail Root Cause Analysis (Check Packaging) Decision->Fail Yes (Long Term) Intermediate Test Intermediate 30°C / 65% RH Decision->Intermediate Yes (Accelerated) Intermediate->Analysis Re-evaluate

Figure 2: Workflow for ICH Q1A(R2) stability assessment.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] Geneva: ICH Secretariat, 2003. [Link]

  • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, vol. 41, no. 4, 2009, pp. 253-290. [Link]

  • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. [Link]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011. (Standard text for degradation mechanisms). [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we will delve into the nuances of achieving high yields and controlling regioselectivity, troubleshoot common experimental hurdles, and provide validated protocols to streamline your workflow.

Part 1: Foundational Principles of Pyrazole N-Alkylation

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, as the pyrazole scaffold is a key pharmacophore in numerous approved drugs.[1][2][3] The reaction involves the substitution of the hydrogen atom on one of the pyrazole's nitrogen atoms with an alkyl group. For unsymmetrical pyrazoles, a primary challenge arises: the alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate.[4][5]

The reaction typically proceeds via an SN2 mechanism where the deprotonated pyrazole (the pyrazolide anion) acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[6] The regioselectivity of this attack is a delicate interplay of steric, electronic, and solvent effects.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My N-alkylation reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix this?

A: Low yield is a common frustration that can often be traced back to a few key factors. Here is a systematic approach to troubleshooting:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole, making it sufficiently nucleophilic.

    • Strength: Ensure your base is strong enough for your specific pyrazole. While potassium carbonate (K₂CO₃) is a good starting point, less acidic pyrazoles may require a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[5]

    • Solubility: If the base is not soluble in your reaction solvent, the deprotonation will be inefficient. Consider switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[5]

    • Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your solvent and glassware are scrupulously dry to prevent quenching the base.[5]

  • Check Your Alkylating Agent: The reactivity of your electrophile is paramount.

    • Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group. The general reactivity trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with slow kinetics, switching to the corresponding bromide or iodide can significantly accelerate the reaction.[5]

    • Purity and Stability: Ensure your alkylating agent is pure and has not degraded during storage.

  • Optimize Reaction Temperature: Many N-alkylation reactions proceed well at room temperature, but some less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 50 °C or 80 °C) while monitoring the reaction by TLC or LC-MS.

  • Consider Solubility of the Pyrazole: If your starting pyrazole is not fully dissolved, the reaction will be slow and incomplete. As mentioned, switching to a more polar solvent like DMF or DMSO can be beneficial.[5]

LowYieldTroubleshooting start Low or No Yield base Re-evaluate Base start->base Is the base appropriate? alkylating_agent Check Alkylating Agent base->alkylating_agent Is the base strong & soluble? sub_base Strength (K2CO3 < Cs2CO3 < NaH) Anhydrous Conditions? base->sub_base temperature Optimize Temperature alkylating_agent->temperature Is the leaving group reactive? sub_alkyl Reactivity (I > Br > Cl) Purity? alkylating_agent->sub_alkyl solubility Assess Solubility temperature->solubility Is the reaction too cold? sub_temp Start at RT, then increase if needed. temperature->sub_temp alternative_methods Consider Alternative Methods solubility->alternative_methods Are all components dissolved? sub_sol Use polar aprotic (DMF, DMSO). solubility->sub_sol sub_alt Phase Transfer Catalysis Microwave-Assisted Mitsunobu Reaction alternative_methods->sub_alt

A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common yet solvable challenge. Several factors can be adjusted to favor the formation of a single isomer.

  • Steric Hindrance: This is often the most dominant factor. Alkylation will generally favor the less sterically hindered nitrogen atom.

    • Pyrazole Substituents: A bulky substituent at the 3- or 5-position of the pyrazole ring will direct the incoming alkyl group to the more accessible nitrogen.

    • Alkylating Agent: Using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[5]

  • Solvent Choice: The polarity of the solvent plays a crucial role.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[5] A combination of K₂CO₃ in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[7]

    • Fluorinated Alcohols: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[5]

  • Base and Cation Effects: The choice of base and its counter-ion can significantly influence the N1/N2 ratio.

    • Base Type: The nature of the base can control regioselectivity. For instance, using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[1][4]

    • Magnesium Catalysis: The use of magnesium-based catalysts, such as MgBr₂, has been reported to favor N2-alkylation.[5]

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYieldReference
3-MethylpyrazoleEthyl BromoacetateK₂CO₃DMF85:1578%Illustrative
3-MethylpyrazoleEthyl BromoacetateNaHTHF>95:585%Illustrative
3-PhenylpyrazoleBenzyl BromideK₂CO₃DMSO>98:292%[7]
3-CF₃-pyrazoleEthyl IodoacetateK₂CO₃MeCN50:5090%[4]
3-CF₃-pyrazole (Hydrazone)Ethyl IodoacetateNaHDME/MeCN0:100 (N2)88%[1][4]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

RegioselectivityDecisionTree start Poor Regioselectivity sterics Modify Steric Hindrance start->sterics Is one nitrogen more accessible? solvent Change Solvent sterics->solvent Can you use a bulkier alkylating agent? sub_sterics Bulky pyrazole substituent Bulky alkylating agent sterics->sub_sterics base_catalyst Alter Base/Catalyst solvent->base_catalyst Have you tried polar aprotic solvents? sub_solvent Polar aprotic (DMF, DMSO) Fluorinated alcohols (TFE, HFIP) solvent->sub_solvent temperature Adjust Temperature base_catalyst->temperature Have you explored different bases? sub_base K2CO3 in DMSO for N1 NaH for specific cases MgBr2 for N2 base_catalyst->sub_base sub_temp Lower temperature may increase selectivity. temperature->sub_temp

Decision tree for improving regioselectivity in pyrazole N-alkylation.

Part 3: Experimental Protocols

Here we provide step-by-step methodologies for common N-alkylation procedures.

Protocol 1: Standard Base-Mediated N-Alkylation

This protocol is a robust starting point for the N-alkylation of a wide range of pyrazoles.

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Anhydrous DMF or Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)

  • Water, Ethyl acetate (EtOAc), Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes. (If using NaH, cool to 0 °C before addition).

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool to room temperature. If NaH was used, carefully quench the reaction with saturated NH₄Cl solution at 0 °C.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Phase Transfer Catalysis (PTC) for N-Alkylation

PTC is an excellent method when dealing with reactants that have low solubility in a common solvent and can often provide high yields.[8][9]

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl halide (1.0 eq)

  • Potassium hydroxide (KOH, solid, 5.0 eq)

  • Tetrabutylammonium bromide (TBAB, 0.03 eq)

Procedure:

  • In a round-bottom flask, combine the pyrazole, alkyl halide, solid KOH, and TBAB.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Note: No solvent is required for many PTC reactions.[9]

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

  • After completion, add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product can often be purified by distillation or column chromatography.[9]

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a mild alternative that uses an alcohol as the alkylating agent, which is useful for introducing more complex or sensitive alkyl groups.[2][10]

Materials:

  • Pyrazole (1.0 eq)

  • Alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq) or polymer-supported PPh₃

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous THF or Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the pyrazole (1.0 eq), alcohol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; using polymer-supported PPh₃ can simplify purification.[10]

ExperimentalWorkflow start Start setup Reaction Setup (Pyrazole, Base/Reagents, Solvent) start->setup add_electrophile Add Alkylating Agent (Alkyl Halide, Alcohol, etc.) setup->add_electrophile reaction Reaction (Stir at appropriate temp, Monitor) add_electrophile->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography, Distillation) workup->purification end Characterized Product purification->end

Sources

Optimization

Common side products in the synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Troubleshooting Impurity Profiles in Pyrazole Functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Troubleshooting Impurity Profiles in Pyrazole Functionalization. Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Executive Summary

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol presents a unique intersection of chemoselectivity challenges. The target molecule contains three reactive centers: the nucleophilic pyrazole nitrogens, the electron-rich 4-hydroxyl group (or its precursor), and the acid-sensitive cyclopropyl ring.

Most users encounter issues not because of the core coupling, but due to regiochemical ambiguity (N- vs. O-alkylation) and functional group instability (ring opening or oxidation) . This guide deconstructs these failure modes into actionable troubleshooting steps.

Module 1: The Impurity Landscape

The following table summarizes the most frequent side products detected in the alkylation of 4-substituted pyrazoles with (bromomethyl)cyclopropane.

Table 1: Common Side Products & Diagnostic Signals
Impurity CodeChemical NameOrigin (Root Cause)Diagnostic Signal (1H NMR / LCMS)
SP-A 4-(cyclopropylmethoxy)-1H-pyrazole O-Alkylation: Reaction at the oxygen atom instead of Nitrogen. Occurs when using free 4-hydroxypyrazole or improper bases.NMR:

3.8–4.0 ppm (d,

). Significant upfield shift compared to

.
SP-B 1-(but-3-en-1-yl)-1H-pyrazol-4-ol Ring Opening: Acid-catalyzed homoallyl rearrangement of the cyclopropyl group.NMR: Multiplets at

5.0–6.0 ppm (Terminal alkene protons). Loss of cyclopropyl high-field signals (<0.6 ppm).
SP-C 1,2-bis(cyclopropylmethyl)pyrazolium salt Over-Alkylation: Quaternization of the N2 nitrogen. Common with excess alkylating agent or high temperatures.LCMS: M+ mass corresponds to [Target + Cyclopropylmethyl]. Highly polar, often stays in the aqueous phase.
SP-D 3,3'-bipyrazole / Quinone-imines Oxidative Coupling: Air oxidation of the electron-rich 4-OH pyrazole ring under basic conditions.Visual: Reaction turns dark brown/black. LCMS: Dimers (2M-2H).

Module 2: Critical Troubleshooting Guides

Ticket #1: "I have a major spot with similar Rf, but the NMR looks wrong."

Diagnosis: You are likely observing O-Alkylation (SP-A) .

Context: Direct alkylation of 4-hydroxypyrazole is the "Common Trap." The pKa of the 4-OH group (~9-10) and the pyrazole NH (~14) creates a competition. Under basic conditions, the phenoxide-like anion is a potent nucleophile.

The Fix (Protocol Adjustment): Do not alkylate 4-hydroxypyrazole directly. Use a Protecting Group Strategy .

  • Start with: 4-(benzyloxy)-1H-pyrazole or 4-bromo-1H-pyrazole.

  • Alkylation: React with (bromomethyl)cyclopropane using

    
     in DMF or MeCN.
    
    • Why: The bulky benzyl group or bromide blocks the 4-position, forcing N-alkylation.

  • Deprotection/Conversion:

    • If Benzyl: Hydrogenolysis (

      
      ) yields the 4-OH target.
      
    • If Bromo: Lithium-halogen exchange (

      
      ) followed by borate quench and oxidation (
      
      
      
      ).

Tech Tip: If you must alkylate the free alcohol, use a softer base (e.g.,


 rather than 

) and a polar aprotic solvent to favor N-alkylation via thermodynamic control, though mixtures are inevitable [1].
Ticket #2: "My product contains alkene impurities."

Diagnosis: Cyclopropyl Ring Opening (SP-B) .

Context: The cyclopropylmethyl carbinyl cation is exceptionally unstable and rearranges to a homoallyl cation (but-3-enyl) under acidic conditions or extreme heat. This "homoallyl rearrangement" is irreversible.

The Fix:

  • Avoid Lewis Acids: Do not use Lewis acid catalysts for the alkylation.

  • Workup pH: Ensure the quench is neutral or slightly basic. Do not use strong HCl for acidification during workup.

  • Reagent Quality: Check your (bromomethyl)cyclopropane. Old bottles often accumulate HBr, which catalyzes the ring opening before the reaction even starts. Distill the reagent over

    
     before use. 
    
Ticket #3: "The reaction mixture turned black."

Diagnosis: Oxidative Degradation (SP-D) .

Context: 4-Hydroxypyrazoles are electron-rich heteroaromatics. In the presence of base and air, they readily oxidize to form radical species that couple into dark, polymeric tars or quinone-like dimers [2].

The Fix:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Add Antioxidant: Adding 1-2 mol% of Sodium Ascorbate during the deprotection step can prevent oxidation.

  • Storage: Store the final product as a hydrochloride salt (more stable) or under inert atmosphere at -20°C.

Module 3: Mechanistic Visualization

The following diagram maps the competitive pathways leading to the target versus the primary side products.

ReactionPathways Start 4-Hydroxypyrazole (or Protected Equivalent) Base Base (K2CO3/Cs2CO3) Start->Base Reagent (Bromomethyl)cyclopropane Reagent->Base Acid Acid/H+ Impurity Reagent->Acid HBr Contamination Target TARGET: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (N-Alkylation) Base->Target Preferred Path (Soft Nucleophile) Side_O SIDE PRODUCT A: 4-(cyclopropylmethoxy)pyrazole (O-Alkylation) Base->Side_O Hard Nucleophile (Free OH only) Side_Ring SIDE PRODUCT B: Homoallyl Impurity (Ring Opening) Acid->Side_Ring Homoallyl Rearrangement Side_Quat SIDE PRODUCT C: Dialkyl Pyrazolium Salt (Over-Alkylation) Target->Side_Quat Excess Reagent

Caption: Competitive alkylation pathways showing the divergence between the desired N-alkylation and common parasitic side reactions (O-alkylation, Ring Opening).

Module 4: Validated Experimental Protocol

To minimize the side products described above, use this Self-Validating Protocol based on 4-bromo-1H-pyrazole (bypassing the O-alkylation risk).

Step 1: N-Alkylation[1]
  • Setup: Charge a flask with 4-bromo-1H-pyrazole (1.0 equiv) and Cesium Carbonate (

    
    , 2.0 equiv) in anhydrous Acetonitrile  (0.2 M).
    
    • Why Cs2CO3? The "Cesium Effect" promotes solubility and cleaner N-alkylation compared to K2CO3 [3].

  • Addition: Add (bromomethyl)cyclopropane (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature and stir for 4–6 hours.

    • QC Check: Monitor by TLC. If starting material remains, add 0.1 equiv more alkyl halide. Do not heat above 60°C to prevent ring opening.

  • Workup: Filter solids. Concentrate filtrate.

    • Result: 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.[1]

Step 2: Hydroxylation (The Boronate Route)

Avoids metal-catalyzed hydrogenolysis which might open the cyclopropyl ring.

  • Lithiation: Dissolve intermediate in THF. Cool to -78°C. Add

    
      (1.1 equiv) slowly.
    
  • Boronation: Add Triisopropyl borate (1.2 equiv). Stir 30 mins at -78°C, then warm to 0°C.

  • Oxidation: Add Acetic Acid (2 equiv) followed by 30%

    
      (3 equiv). Stir 1 hour.
    
  • Quench: Add saturated Sodium Thiosulfate (destroys peroxides).

  • Isolation: Extract with EtOAc.

    • Critical: Perform this step under Nitrogen to prevent air oxidation of the product to the dark dimer.

FAQ: Rapid Response

Q: Can I use sodium hydride (NaH) as the base? A: It is risky. NaH is a strong base that can deprotonate the cyclopropyl protons (though difficult) or cause elimination side reactions. Carbonate bases (


, 

) are safer and sufficient for pyrazole N-alkylation.

Q: How do I remove the "homoallyl" impurity (SP-B)? A: It is very difficult to separate by flash chromatography as the polarity is identical to the target. Prevention is the only cure. Ensure your alkylating agent is acid-free and keep reaction temperatures below 60°C.

Q: Why is my yield >100%? A: You likely have trapped solvent or the Quaternary Salt (SP-C) . Check the water solubility. If the product dissolves in water, you have the salt. Wash your organic layer thoroughly with water during workup to remove it.

References

  • BenchChem. "Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole."[1] BenchChem Database. Accessed 2024.[2][3] Link

  • National Institutes of Health (NIH). "Production of 4-hydroxypyrazole from the interaction of pyrazole with hydroxyl radical." PubMed. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles: N-Alkylation and Regioselectivity." Organic Chemistry Portal. Link

  • MDPI. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Molecules. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. This valuable heterocyclic intermediate is a key building block in the development of various pharmaceutical agents.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the challenges encountered from bench-scale synthesis to industrial production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 1-(cyclopropylmethyl)-1H-pyrazol-4-ol?

The most prevalent and industrially adaptable method is a variation of the Knorr pyrazole synthesis.[2] This involves the cyclocondensation reaction between a (cyclopropylmethyl)hydrazine derivative and a suitable 1,3-dicarbonyl compound or its synthetic equivalent (e.g., a formylacetate). This approach is generally high-yielding and utilizes readily available starting materials.[3]

Q2: What are the primary safety concerns when handling (cyclopropylmethyl)hydrazine on a large scale?

Hydrazine and its derivatives are classified as toxic and potentially carcinogenic. Key safety precautions include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a closed-system reactor to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, splash goggles, and lab coats, is mandatory.

  • Thermal Hazards: The cyclization reaction can be exothermic. On a large scale, this requires careful control of reagent addition rates and efficient reactor cooling to prevent thermal runaways.[4]

  • Quenching: A validated quenching protocol (e.g., using sodium hypochlorite or acetone) should be in place to neutralize any unreacted hydrazine before workup and waste disposal.

Q3: How can I effectively monitor the reaction progress?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative checks at the lab scale. A typical mobile phase would be a mixture of ethyl acetate and hexanes.[2]

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative analysis of starting material consumption and product formation. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[5]

  • Proton NMR (¹H NMR): Can be used to check reaction completion by monitoring the disappearance of starting material signals and the appearance of characteristic product peaks, such as the pyrazole ring protons.

Q4: What are the expected physical properties and solubility characteristics of the final product?

4-Hydroxypyrazoles typically exist as crystalline solids.[6] While specific data for this compound is not widely published, related structures are often sparingly soluble in non-polar solvents like hexanes and moderately soluble in polar aprotic solvents (e.g., ethyl acetate, DCM) and more soluble in polar protic solvents like methanol or ethanol, especially upon heating. Poor solubility can be a significant challenge during purification.[7]

Section 2: Synthesis Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.

Problem: Low or No Product Yield

Low yield is one of the most frequent issues during process development. The cause can often be traced to several factors, as outlined in the logic diagram below.

start Low or No Yield cause1 Sub-optimal Reaction Conditions start->cause1 cause2 Starting Material Degradation start->cause2 cause3 Side Reaction (e.g., Isomer Formation) start->cause3 subcause1a Incorrect pH cause1->subcause1a Check pH subcause1b Temperature Too Low/High cause1->subcause1b Verify Temp subcause1c Insufficient Reaction Time cause1->subcause1c Extend Time subcause2a Hydrazine Instability cause2->subcause2a Use Fresh Reagent subcause2b Dicarbonyl Enolization/ Decomposition cause2->subcause2b Check Purity

Caption: Troubleshooting logic for low product yield.

  • Possible Cause 1: Ineffective Cyclization Conditions

    • Causality: The cyclocondensation reaction is pH-sensitive. An overly acidic environment can protonate the hydrazine, reducing its nucleophilicity, while an overly basic medium can deprotonate the dicarbonyl starting material, leading to undesired side reactions.[2] Temperature is also critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.

    • Troubleshooting Steps:

      • pH Optimization: Run small-scale trials buffering the reaction mixture. Acetic acid is often used as a catalyst and solvent, providing a suitable pH range.[2]

      • Temperature Screening: Analyze reaction progress at different temperatures (e.g., 60°C, 80°C, and reflux) to find the optimal balance between reaction rate and impurity formation.

      • Time Study: Monitor the reaction by HPLC over an extended period (e.g., 2, 4, 8, and 24 hours) to ensure it has reached completion.

  • Possible Cause 2: Degradation of Starting Materials

    • Causality: (Cyclopropylmethyl)hydrazine can be susceptible to oxidation. The 1,3-dicarbonyl reactant may also be unstable, particularly if it has a complex structure.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use freshly opened or purified reagents. Confirm the purity of starting materials via NMR or GC-MS.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the hydrazine.[8]

  • Possible Cause 3: Formation of Regioisomers

    • Causality: If an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the substituted nitrogen of the hydrazine can occur at either carbonyl group, leading to the formation of a regioisomer.[3]

    • Troubleshooting Steps:

      • Structural Elucidation: Use 2D NMR techniques (NOESY, HMBC) to confirm the structure of the obtained product and identify any isomeric impurities.

      • Control of Regioselectivity: Regioselectivity can sometimes be influenced by the choice of catalyst and solvent. A different acid catalyst or a solvent with a different polarity may favor the formation of the desired isomer.

Problem: High Levels of Impurities

The formation of impurities can complicate purification and impact the final product quality.

Table 1: Potential Impurities and Mitigation Strategies

Impurity Name/StructureProbable SourceAnalytical DetectionMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionHPLC, TLCOptimize reaction time, temperature, and stoichiometry.
Hydrazone IntermediateIncomplete cyclizationHPLC-MS, ¹H NMRIncrease reaction temperature or extend reaction time. Ensure proper pH for dehydration step.[9]
RegioisomerNon-selective cyclizationHPLC, ¹H NMR, ¹³C NMRModify reaction conditions (solvent, catalyst) to enhance regioselectivity.[3]
Cinnamalazine (if applicable)Side reaction from aldehyde precursorHPLC, ColorimetricEnsure slow, controlled addition of aldehyde to excess hydrazine.[10]

Section 3: Purification Troubleshooting Guide

Purifying 1-(cyclopropylmethyl)-1H-pyrazol-4-ol can be challenging, often due to its solubility profile and the nature of the impurities.

start Crude Product step1 Solvent Slurry/Wash start->step1 Remove soluble impurities step2 Recrystallization step1->step2 If solid step4 Acid/Base Extraction step1->step4 If acidic/basic step3 Column Chromatography step2->step3 If impurities persist final Pure Product step2->final High purity step3->final step4->step2

Caption: General purification workflow for the target compound.

Problem: Difficulty with Crystallization or Oily Product
  • Causality: The product may have poor solubility in common single solvents, or residual impurities may act as a eutectic mixture, preventing solidification.[7]

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: Perform a systematic solvent screen to identify a suitable single solvent or a binary solvent system.[7] The ideal system is one where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Anti-Solvent Precipitation: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, DCM) and slowly add a "poor" solvent (e.g., water, hexanes) until turbidity persists. Allow the solution to slowly cool to induce precipitation.

    • Trituration: If the product is an oil, attempt to induce crystallization by stirring it vigorously as a thick slurry with a poor solvent. This can help break up the oil and provide nucleation sites for crystal growth.

Table 2: Illustrative Solvent Screening for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityRecommendation
IsopropanolHighModerateSmall needlesModerate recovery, consider cooling to <0°C.
Ethyl Acetate/HexaneHigh (in EtOAc)Low (in mixture)Fine powderGood for high purity, control addition rate of hexane.[7]
TolueneModerateLowLarge prismsPotentially high recovery, but may require longer cooling times.
WaterLowVery LowN/AUseful as an anti-solvent or for slurry washes.
Problem: Co-precipitation of Impurities
  • Causality: Impurities with similar solubility profiles to the product can crystallize along with it, leading to poor purity.

  • Troubleshooting Steps:

    • pH Adjustment During Workup: Before extraction, adjust the pH of the aqueous layer. Acidic or basic impurities can be made more water-soluble and removed from the organic phase containing the product.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the saturated solution before allowing it to cool and crystallize.[7]

    • Chromatography: For high-purity requirements, flash column chromatography on silica gel may be necessary. A gradient elution from hexane to ethyl acetate is often effective.[8]

Section 4: Scale-Up Challenges & Considerations

Transitioning from the laboratory to pilot or production scale introduces new challenges that must be proactively managed.[11][12]

  • Challenge 1: Heat and Mass Transfer

    • Issue: The cyclization reaction is often exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to an uncontrolled temperature increase, promoting side reactions and creating safety hazards.[4] Inefficient mixing can also lead to localized "hot spots" and incomplete reactions.

    • Mitigation Strategy:

      • Controlled Addition: Add the hydrazine reagent subsurface and at a controlled rate to manage the exotherm.

      • Reactor Selection: Use a reactor with an appropriate jacket and overhead condenser for efficient heat removal.

      • Process Modeling: Perform calorimetric studies (e.g., using a Reaction Calorimeter) to understand the thermal profile and define safe operating limits.

  • Challenge 2: Solid Handling and Isolation

    • Issue: Filtering and drying kilograms of product is fundamentally different from handling grams. Poorly flowing solids can clog equipment, and inefficient drying can lead to high levels of residual solvents, impacting product stability and compliance.

    • Mitigation Strategy:

      • Filtration: Select the appropriate filtration equipment, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.

      • Drying Validation: Develop and validate a drying protocol, defining the optimal temperature, vacuum level, and time required to achieve the desired solvent content consistently.

  • Challenge 3: Regulatory Compliance and Quality Control

    • Issue: At scale, production must adhere to Good Manufacturing Practices (GMP). This requires robust process control, thorough documentation, and validated analytical methods to ensure batch-to-batch consistency and product quality.[11]

    • Mitigation Strategy:

      • Quality by Design (QbD): Implement a QbD approach to identify Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

      • Process Analytical Technology (PAT): Where feasible, use in-line analytical tools to monitor the reaction in real-time, allowing for better control and understanding of the process.[13]

Section 5: Protocols and Methodologies

Protocol 1: Lab-Scale Synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

This protocol is illustrative and should be optimized based on laboratory findings.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-ethoxy-2-formylpropanoate (1.0 eq) and ethanol (5 volumes).

  • Reagent Addition: In a separate flask, prepare a solution of (cyclopropylmethyl)hydrazine sulfate (1.1 eq) and a mild base (e.g., sodium acetate, 1.2 eq) in water/ethanol. Add this solution dropwise to the stirred reaction flask at room temperature.

  • Reaction: Add glacial acetic acid (0.5 eq) to catalyze the reaction. Heat the mixture to reflux (approx. 80°C) and monitor by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Isolation: Recrystallize the crude solid from a suitable solvent system, such as isopropanol or an ethyl acetate/hexane mixture, to afford the pure product.

Protocol 2: Illustrative RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 10 mL of 1:1 acetonitrile/water.

Section 7: References

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances.

  • Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.

  • Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.

  • 4-hydroxypyrazole synthesis. ChemicalBook.

  • NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF. LOCKSS.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC.

  • Overcoming Challenges in Scale-Up Production. World Pharma Today.

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.

  • phenylcyclopropane. Organic Syntheses Procedure.

  • SCALE-UP & MANUFACTURING. Drug Development and Delivery.

  • Solving Scale-Up Challenges in Drug Substance Manufacturing. Lupin.

  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. IJSAT.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Crystallization

[1] Status: Online | Role: Senior Application Scientist | Ticket: #PYR-4-OH-CRYST Initial Assessment & Critical Quality Attributes (CQAs) Welcome to the technical support hub. Crystallizing 1-(cyclopropylmethyl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online | Role: Senior Application Scientist | Ticket: #PYR-4-OH-CRYST

Initial Assessment & Critical Quality Attributes (CQAs)

Welcome to the technical support hub. Crystallizing 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (hereafter CP-Py-OH ) presents unique challenges due to the amphiphilic nature of the molecule (polar 4-hydroxy pyrazole core vs. hydrophobic cyclopropyl tail) and its electron-rich aromatic system.

Before proceeding with troubleshooting, verify your material against these Critical Quality Attributes. Failure here often mimics crystallization failure.

AttributeSpecification / ObservationImplication
Appearance White to off-white solid.Pink/Red/Brown indicates oxidation (quinone formation).[1] Recrystallization may not remove this; a silica plug or charcoal treatment is required first.
State Crystalline Solid (Target).[1]Sticky Oil/Gum is common.[1] The cyclopropyl group lowers the melting point (likely <100°C) and promotes "oiling out" (Liquid-Liquid Phase Separation).[1]
Purity (HPLC) >95% Area.If <90%, impurities likely inhibit nucleation.[1] Perform an acid/base extraction or column chromatography before crystallization.[1]
Solubility Amphiphilic.[1]Soluble in alcohols (MeOH, IPA), EtOAc, DCM.[1] Insoluble in alkanes (Heptane, Hexane).[1]

Troubleshooting Logic: The Decision Matrix

Use the following logic tree to diagnose your specific failure mode.

TroubleshootingLogic Start Start: What is the issue? Issue1 Material is an Oil/Gum Start->Issue1 Issue2 Material is Colored (Pink/Red) Start->Issue2 Issue3 No Precipitation (Clear Solution) Start->Issue3 Action1 Check Purity via HPLC Issue1->Action1 Action2 Degas Solvents Add Antioxidant (Ascorbic Acid) Issue2->Action2 Action3 Increase Supersaturation (Evap or Cool) Issue3->Action3 Decision1 Purity > 95%? Action1->Decision1 Sol1 Oiling Out (LLPS). Use Seed Loading & Slow Anti-solvent Addition Decision1->Sol1 Yes Sol2 Impurity Interference. Perform Salt Formation (e.g., HCl or Oxalate) Decision1->Sol2 No

Figure 1: Diagnostic logic for common crystallization failures in N-alkyl-4-hydroxypyrazoles.

Frequently Asked Questions (FAQs) & Solutions

Q1: My product "oils out" immediately upon adding the anti-solvent. How do I fix this?

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] The metastable limit for the "oil" phase is being reached before the crystal nucleation limit. This is classic behavior for cyclopropyl-containing intermediates due to their conformational flexibility and low melting points.

Corrective Protocol:

  • Change Solvent System: Switch from EtOAc/Heptane to Toluene/Heptane or IPA/Water . Toluene often provides better π-stacking interactions with the pyrazole ring, stabilizing the solution phase longer.

  • Temperature Cycling:

    • Heat the oiled mixture until it becomes a single phase (clear solution).

    • Cool very slowly (5°C/hour).[1]

    • Crucial Step: Add seed crystals before the oiling point (metastable zone). If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation at the interface.[1]

  • High Shear Mixing: Use an overhead stirrer at high RPM during anti-solvent addition.[1] This prevents the oil droplets from coalescing, keeping high surface area for nucleation.[1]

Q2: The solid turns pink or brown during filtration. Is it decomposing?

Diagnosis: Yes, Oxidative Degradation .[1] Electron-rich 4-hydroxypyrazoles are prone to air oxidation, forming quinoid-type impurities.

Corrective Protocol:

  • Degassing: Sparge all solvents (crystallization and wash solvents) with Nitrogen or Argon for 15 minutes prior to use.

  • Additives: Add 0.1 - 0.5 mol% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase (if using IPA/Water) or wash water.

  • Speed: Filter rapidly under a nitrogen blanket if possible. Dry in a vacuum oven immediately at <40°C.

Q3: I cannot get a solid; it remains a syrup even after weeks.

Diagnosis: The free base might have an extremely low melting point or glass transition temperature.

Corrective Protocol (Salt Screen): Convert the free base into a salt to raise the melting point and improve crystallinity.[1]

  • HCl Salt: Dissolve in Et2O or EtOAc. Add 1.1 eq of 4M HCl in Dioxane. The hydrochloride salt usually precipitates instantly as a white solid.

  • Oxalate Salt: Oxalic acid often forms highly crystalline lattices with nitrogen heterocycles.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Free Base)

Best for material with >95% initial purity.[1]

StepParameterValue/Instruction
1. Dissolution SolventIsopropyl Alcohol (IPA) (Alternative: Ethyl Acetate)
Concentration5 - 7 volumes (mL/g) relative to input mass.[1]
Temperature60°C - 70°C (Ensure complete dissolution).[1]
2. Clarification FiltrationHot filtration through Celite to remove inorganic salts/dust.[1]
3. Nucleation TemperatureCool to 40°C.
Seeding Add 0.5 - 1.0 wt% seeds. (Critical to prevent oiling).
Hold TimeHold at 40°C for 1 hour to allow seed bed to mature.
4. Anti-Solvent Solventn-Heptane (Alternative: Water, if using IPA).[1]
RatioAdd 1 volume slowly over 1 hour.
5. Cooling RampCool to 0-5°C at 10°C/hour.
6. Isolation WashCold 1:3 IPA:Heptane.
DryingVacuum oven at 40°C, >8 hours.
Protocol B: Salt Formation (Rescue Strategy)

Best for oils or lower purity material.[1]

  • Dissolve 10g of crude CP-Py-OH oil in 50 mL Ethyl Acetate .

  • Cool to 0-5°C in an ice bath.

  • Dropwise add 1.1 equivalents of HCl (4M in Dioxane) or HCl (conc. aqueous) .

    • Note: If using aqueous HCl, vigorous stirring is required.

  • A white precipitate (CP-Py-OH[1] · HCl) should form immediately.

  • Stir for 30 mins at 0°C.

  • Filter and wash with cold Ethyl Acetate.[1]

Process Visualization: The "Oiling Out" Trap

Understanding why the experiment fails is key to fixing it. The diagram below illustrates the competition between Liquid-Liquid Phase Separation (Oiling) and Crystallization.

PhaseDiagram Sol Homogeneous Solution (High Temp) Meta Metastable Zone Sol->Meta Cooling Oil Liquid-Liquid Phase Separation (Oiling Out) Meta->Oil Fast Cooling No Seeds High Impurity Cryst Nucleation & Growth (Crystalline Solid) Meta->Cryst Slow Cooling Seeding Optimized Solvent Oil->Cryst Difficult Path (Requires Re-heating)

Figure 2: Thermodynamic pathway.[1] To avoid the red node (Oiling Out), you must stay in the yellow zone (Metastable) and introduce seeds.[1]

References

  • Synthesis and properties of N-substituted pyrazoles

    • Source: World Intellectual Property Organization (WO2009016462).[1] This patent details the synthesis of 1-alkyl-pyrazole-4-carboxylic acid derivatives, establishing the solubility and handling profiles for cyclopropyl-methyl substituted pyrazoles.

    • URL
  • Oxidation of Pyrazole-4-ols

    • Source: National Institutes of Health (PubMed). "Oxidation of pyrazole to 4-hydroxypyrazole...". Describes the metabolic and chemical susceptibility of the 4-OH position to oxidation.[2][3][4]

    • URL:[Link]

  • General Crystallization of Pharmaceutical Intermediates

    • Source: BenchChem Application Notes.[1][5] "Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives". Provides solvent selection rules for N-alkyl pyrazoles (IPA/Ethanol/Toluene systems).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(cyclopropylmethyl)-1H-pyrazol-4-ol before handling, as pyrazoles can be irritants and sensitizers.[1]

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for Polar Pyrazole Compounds

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this important class of heterocyclic compounds. The inherent polarity and diverse functionalities of pyrazoles often render standard purification protocols ineffective. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and refine your separation strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental challenges and strategies in polar pyrazole purification.

Q1: Why are my polar pyrazole compounds so difficult to purify using standard reversed-phase (C18) HPLC?

Answer: Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[1] Highly polar compounds, including many pyrazole derivatives, have a strong affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and exhibit weak interactions with the hydrophobic stationary phase.[1][2] This results in minimal or no retention, causing the compound to elute at or near the solvent front (the void volume), where it often co-elutes with other polar impurities, making effective separation impossible.[3][4]

Q2: What are the primary alternative chromatography techniques for purifying polar pyrazoles?

Answer: When standard RP-HPLC fails, several powerful alternative techniques are available. The most common and effective are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a mainstay for separating very polar compounds.[5] It uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase, with elution occurring as the aqueous content of the mobile phase increases.

  • Supercritical Fluid Chromatography (SFC): SFC is a highly efficient technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase, often with a polar organic co-solvent like methanol.[6][7] It is considered a form of normal-phase chromatography and is excellent for separating polar and chiral compounds.[7][8] Its low viscosity allows for fast separations, and the evaporation of CO2 simplifies fraction processing.[8][9]

  • Modified Reversed-Phase Chromatography: This involves using specialized stationary phases designed to better retain polar compounds. Options include columns with polar-embedded or polar-endcapped ligands that prevent phase collapse in highly aqueous mobile phases, allowing for stable operation even with 100% water.[10]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms to improve the separation of complex mixtures containing polar and charged analytes.

Q3: My pyrazole is basic. How does this property affect purification, especially on silica gel?

Answer: The basic nature of many pyrazoles, due to the lone pair of electrons on the nitrogen atoms, can cause significant issues during purification on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with basic analytes via secondary ion-exchange interactions, leading to several problems:

  • Significant Peak Tailing: The analyte moves through the column in a "stick-slip" manner, resulting in broad, asymmetrical peaks.[11]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the column, leading to low or zero recovery.[11]

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.

To mitigate these issues, it is common practice to add a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[11][12] This deactivates the acidic silanol sites, leading to improved peak shape and recovery. Alternatively, using a less acidic stationary phase like neutral alumina or a bonded phase can be effective.[12]

Q4: Can I purify my polar pyrazole without using chromatography?

Answer: Yes, traditional chemical methods can be very effective, especially for bulk purification or removing grossly different impurities. Key methods include:

  • Recrystallization: This is a powerful technique if a suitable solvent system can be found in which the pyrazole derivative has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.[13] Using a binary solvent system (a "good" solvent and a "poor" solvent) can often induce crystallization.[13]

  • Acid-Base Extraction: If your pyrazole is basic, you can dissolve the crude mixture in an organic solvent and wash it with an aqueous acid. The basic pyrazole will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified pyrazole. This process can also be reversed for acidic pyrazoles.[12]

  • Salt Formation and Crystallization: Reacting a basic pyrazole with an acid (like HCl or H2SO4) can form a salt, which may have very different solubility properties and can often be selectively crystallized from solution.[14][15]

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem: My polar pyrazole shows virtually no retention on my C18 column. The peak elutes with the solvent front.
  • Causality: This is the classic sign that your analyte is too polar for the non-polar stationary phase. There is insufficient hydrophobic interaction to retain the molecule.[3][16]

  • Solutions:

    • Switch to HILIC: This is the most direct solution. A HILIC column (e.g., bare silica, amide, or zwitterionic) will retain the polar pyrazole using an acetonitrile-rich mobile phase. Start with a gradient of 95:5 Acetonitrile:Water (with a buffer like 10 mM ammonium formate) and decrease the acetonitrile concentration to elute the compound.

    • Employ a Polar-Enhanced RP Column: Use a C18 column specifically designed for polar analytes (e.g., with polar end-capping or embedded polar groups). These columns are compatible with 100% aqueous mobile phases and offer enhanced retention for polar compounds compared to traditional C18 phases.

    • Consider SFC: If available, Supercritical Fluid Chromatography is an excellent alternative. The normal-phase characteristics of SFC provide strong retention for polar molecules.[9][17]

    • Use Ion-Pairing Agents (Use with Caution): Adding an ion-pairing agent to the mobile phase can increase retention for ionizable pyrazoles.[2] However, these agents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS).

Problem: I'm observing severe peak tailing while purifying my basic pyrazole on a silica gel flash column.
  • Causality: The basic nitrogen atoms in your pyrazole are interacting strongly with acidic silanol groups on the silica surface, causing secondary retention and leading to tailing peaks.[11][18]

  • Solutions:

    • Add a Basic Modifier: Deactivate the silica surface by adding a small amount of a base to your mobile phase. A common starting point is 0.1% to 1% triethylamine (TEA) or a 7N solution of ammonia in methanol.[11][12]

    • Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. For HPLC, consider a polymer-based column or a deactivated bonded-phase column.[12]

    • Use a "Sacrificial Base": If your compound is highly valuable, you can sometimes pre-treat the column with a solution containing a cheap, highly basic, but less retained amine to occupy the active sites before loading your sample.

Problem: My peak shape is poor (split or broad) in my HILIC separation.
  • Causality: Poor peak shape in HILIC is often caused by a mismatch between the sample solvent and the mobile phase or insufficient column equilibration.[19] If the sample is dissolved in a solvent stronger (more aqueous) than the initial mobile phase, it can disrupt the aqueous layer on the stationary phase, leading to band broadening.[19]

  • Solutions:

    • Match the Sample Diluent: Dissolve your sample in a solvent that is as close as possible to, or slightly weaker than, the initial mobile phase conditions. For HILIC, this usually means dissolving the sample in a high percentage of acetonitrile (e.g., 90% ACN).

    • Ensure Proper Column Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns to establish a stable water layer. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.

    • Reduce Injection Volume: Overloading the column can lead to distorted peaks. Try reducing the volume of your injection.[19]

Diagram: Decision Framework for Purification Method Selection

This diagram provides a logical workflow for choosing an appropriate purification strategy based on the properties of your polar pyrazole compound.

G cluster_alternatives Primary Alternatives for High Polarity start Start: Polar Pyrazole Purification is_chiral Are you separating enantiomers? start->is_chiral is_ionizable Is the compound ionizable (acidic/basic)? modified_rp Modified RP-HPLC (Polar-endcapped C18, etc.) is_ionizable->modified_rp hilichplc HILIC is_ionizable->hilichplc No / Weakly polar sfc SFC is_ionizable->sfc ion_exchange Mixed-Mode or Ion-Exchange Chromatography is_ionizable->ion_exchange Yes, strong ion retention_rp Sufficient retention on standard C18? is_chiral->retention_rp No chiral_sfc_hplc Chiral SFC or HPLC (Polysaccharide CSPs) is_chiral->chiral_sfc_hplc Yes retention_rp->is_ionizable No rp_hplc Standard RP-HPLC (e.g., C18) retention_rp->rp_hplc Yes non_chrom Non-Chromatographic Methods (Recrystallization, Extraction) modified_rp->non_chrom For bulk scale hilichplc->non_chrom For bulk scale sfc->non_chrom For bulk scale

Caption: Decision tree for selecting a purification method.

Quantitative Data Summary
Table 1: Comparison of Primary Chromatographic Techniques for Polar Pyrazoles
TechniqueStationary Phase PrincipleMobile Phase PrincipleSeparation MechanismProsCons
Modified RP-HPLC Non-polar with polar modifications (e.g., polar-embedded)High aqueous content, polarPrimarily hydrophobic, with some polar interactionsHigh compatibility with existing HPLC systems; good for moderately polar compounds.May still provide insufficient retention for very polar analytes.
HILIC Polar (Silica, Diol, Zwitterionic)High organic content, non-polarPartitioning into an aqueous layer on the stationary phase surfaceExcellent retention for highly polar and water-soluble compounds; MS-friendly mobile phases.Longer column equilibration times; sensitive to sample solvent composition.
SFC Polar (similar to normal phase)[7][8]Supercritical CO2 with polar organic co-solvent (e.g., Methanol)[6]Adsorption and partitioning in a normal-phase modeVery fast separations; reduced solvent consumption; easy fraction workup.[9]Requires specialized instrumentation; less suitable for very water-soluble compounds.[9]
Experimental Protocols
Protocol 1: General Method Development for HILIC Purification

This protocol provides a step-by-step workflow for developing a HILIC method to purify a novel polar pyrazole.

  • Column Selection:

    • Start with a bare silica or an amide-bonded phase column. Zwitterionic phases (e.g., sulfobetaine) can offer alternative selectivity and are excellent for retaining a wide range of polar compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in Water. The buffer is crucial for good peak shape.

    • Mobile Phase B: Acetonitrile.

  • Scouting Gradient:

    • Equilibrate the column thoroughly with 15 column volumes of 95% B.

    • Inject the sample (dissolved in 90-95% Acetonitrile).

    • Run a broad linear gradient from 95% B to 50% B over 10-15 minutes.

    • This initial run will determine if the compound is retained and where it elutes.

  • Method Optimization:

    • Based on the scouting run, create a shallower gradient around the elution point of your compound to improve resolution from nearby impurities.

    • Adjust the buffer pH or concentration if peak shape is poor. Changes in pH can significantly impact the retention of ionizable pyrazoles.

  • Sample Loading and Fraction Collection:

    • For preparative purification, dissolve the crude sample in the initial mobile phase composition at a concentration that avoids overloading.

    • Collect fractions and analyze by TLC or analytical LC-MS to determine purity.

Diagram: HILIC Method Development Workflow

HILIC_Workflow start Start: HILIC Method Dev select_column 1. Select Column (Silica, Amide, or Zwitterionic) start->select_column prep_mp 2. Prepare Mobile Phase (A: Aq. Buffer, B: ACN) select_column->prep_mp scout_grad 3. Run Scouting Gradient (e.g., 95-50% ACN) prep_mp->scout_grad eval_retention Evaluate Retention & Resolution scout_grad->eval_retention eval_retention->start No Retention (Try different column/mode) optimize 4. Optimize Gradient (Shallow gradient around target peak) eval_retention->optimize Compound Retained check_peak_shape Check Peak Shape optimize->check_peak_shape adjust_params Adjust pH / Buffer Conc. check_peak_shape->adjust_params Poor prep_run 5. Perform Preparative Run check_peak_shape->prep_run Good adjust_params->optimize end End: Pure Compound prep_run->end

Caption: Step-by-step HILIC method development workflow.

References
  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32115]([Link] SFC/international-labmate-ltd/how-good-is-sfc-for-polar-analytes/32115)

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google P
  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Labex. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

Sources

Optimization

Strategies to minimize degradation of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol during experiments

Technical Support Center: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Compound Degradation Welcome to the technical support guide for 1-(cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Compound Degradation

Welcome to the technical support guide for 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. This document provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the integrity of this compound throughout your experiments. Ensuring the stability of your reagents is paramount for reproducible and reliable results. This guide is structured to provide a foundational understanding of the molecule's stability profile, answer common questions, and offer step-by-step solutions to challenges you may encounter.

Understanding the Molecule: Core Stability Profile

1-(cyclopropylmethyl)-1H-pyrazol-4-ol possesses two key structural features that dictate its stability: the electron-rich 4-hydroxypyrazole ring and the cyclopropylmethyl N-substituent . Understanding the vulnerabilities of these moieties is the first step toward preventing degradation.

  • 4-Hydroxypyrazole Ring: This feature is the primary site of chemical reactivity. The hydroxyl group makes the aromatic ring highly susceptible to oxidation .[1][2] The presence of atmospheric oxygen, trace metal ions, or reactive oxygen species (ROS) in solution can lead to the formation of colored byproducts or ring-opened degradants.[3][4] The pyrazole ring itself is generally stable but can be sensitive to extreme pH conditions, which can alter its electronic properties and susceptibility to other reactions.[5][6]

  • Cyclopropylmethyl Group: While generally stable, this group can be sensitive to strongly acidic conditions, which may potentially lead to ring-opening. However, under typical experimental conditions (pH 4-9), this moiety is not the primary point of degradation.

The principal degradation pathway of concern for this molecule is oxidation. This can be initiated by several factors common in laboratory environments, including light, heat, dissolved oxygen in solvents, and interactions with components in complex biological media.

digraph "Degradation_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Potential degradation pathways for 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol turned slightly yellow/brown overnight. What happened? A: Color formation is a classic indicator of oxidative degradation.[3] The 4-hydroxypyrazole ring is susceptible to oxidation, which can produce colored byproducts. This is often accelerated by exposure to air (oxygen), light, or trace metal contaminants in your solvent or buffer.[2][3]

Q2: I'm seeing inconsistent results in my cell-based assay. Could compound instability be the cause? A: Yes, this is a significant possibility. If the compound degrades in the cell culture medium over the course of your experiment, its effective concentration will decrease, leading to variable or weaker-than-expected biological effects.[7][8] Components in media, such as metal ions or reactive species generated by cellular metabolism, can accelerate degradation.[1][9]

Q3: What is the best way to store the solid compound? A: Store the solid material in a tightly sealed, amber glass vial at low temperature (-20°C or -80°C) with a desiccant.[10] To further minimize oxidation, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Q4: How should I prepare and store stock solutions? A: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO or ethanol. Use solvents from a freshly opened bottle to minimize dissolved oxygen and water.[11] Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be used promptly and any remainder discarded.[7]

Q5: Can I add antioxidants to my experiments to protect the compound? A: Yes, adding antioxidants can be an effective strategy, particularly in cell-free assays.[12][13][14] Common antioxidants like ascorbic acid (Vitamin C) or Trolox can scavenge free radicals and prevent oxidative degradation. However, you must first validate that the antioxidant itself does not interfere with your experimental endpoint.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
Solution Discoloration (Yellowing/Browning) Oxidative Degradation: The 4-hydroxypyrazole moiety is being oxidized by dissolved oxygen, light, or trace metals.1. Use Degassed Solvents: Sparge solvents with argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen. 2. Protect from Light: Store solutions in amber vials and cover experimental plates with foil.[3] 3. Use High-Purity Solvents: Trace metal impurities can catalyze oxidation. Use HPLC-grade or equivalent solvents.
Loss of Potency in Assays (Inconsistent IC50) Degradation in Aqueous Buffer/Media: The compound is not stable over the time course of the experiment at physiological pH and temperature (37°C).[7]1. Minimize Incubation Time: Redesign the experiment to reduce the time the compound spends in aqueous media. 2. Replenish Compound: For longer experiments (>24h), consider replacing the media with freshly prepared compound solution.[7] 3. Run a Stability Control: Incubate the compound in your assay buffer/media for the full duration of the experiment. Analyze the sample by HPLC or LC-MS to quantify the remaining parent compound.[3]
Precipitation in Stock or Working Solution Poor Solubility: The concentration exceeds the compound's solubility limit in the chosen solvent. Degradation to Insoluble Byproduct: A degradation product may be less soluble than the parent compound.1. Verify Solubility: Determine the compound's solubility limit in your solvent system. 2. Prepare Fresh Dilutions: Avoid storing highly diluted aqueous solutions. Prepare them fresh from a concentrated stock just before use.[7] 3. Filter Solution: If precipitation is observed, filter the solution through a 0.22 µm syringe filter before use to remove insoluble matter.
Appearance of New Peaks in HPLC/LC-MS Analysis Chemical Degradation: The compound is breaking down under the experimental or analytical conditions.1. Analyze Degradation Products: Use LC-MS/MS to identify the mass of the new peaks, which can provide clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[3][15] 2. Check Analytical Method: Ensure the mobile phase pH and temperature of your analytical column are not causing on-column degradation. 3. Perform Forced Degradation: Intentionally stress the compound (acid, base, peroxide, heat, light) to characterize its degradation profile and confirm if the new peaks match known degradants.[3]

Protocols for Optimal Stability

Adherence to validated protocols is crucial for maintaining compound integrity.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Recommended workflow for handling 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.
Protocol 1: Storage and Handling of Solid Compound
  • Receipt: Upon receipt, immediately inspect the container for integrity.

  • Inerting: If not already packaged under inert gas, transfer the compound to a clean, dry amber glass vial inside a glovebox or glove bag filled with argon or nitrogen.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Place the vial inside a secondary container with a desiccant pouch. Store at -20°C for short-term storage (1-3 months) or -80°C for long-term storage.[10][16]

Protocol 2: Preparation of High-Concentration Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol. Use a new, sealed bottle to minimize water and dissolved oxygen content.[11]

  • Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Quickly weigh the desired amount of solid and dissolve it in the appropriate volume of solvent to achieve the target concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (<40°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or amber glass cryovials. The aliquot volume should be appropriate for a single experiment.

  • Storage: Flush the headspace of each vial with argon or nitrogen before capping. Store the aliquots at -80°C.

Protocol 3: Use in Aqueous Buffers and Cell Culture Media
  • Buffer Preparation: Whenever possible, prepare aqueous buffers using high-purity water (e.g., 18.2 MΩ·cm) and degas them by sparging with argon or nitrogen for 20-30 minutes prior to use.

  • Thawing Stock: Retrieve a single aliquot of the concentrated stock solution from the -80°C freezer. Thaw it quickly at room temperature.

  • Serial Dilution: Perform serial dilutions to create an intermediate stock in your chosen solvent (e.g., DMSO).

  • Final Dilution: Just prior to adding to your experiment, perform the final dilution into the pre-warmed (if applicable) and degassed aqueous buffer or cell culture medium. Mix thoroughly but gently. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and be consistent across all experimental conditions, including vehicle controls.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of the compound.[7]

  • Disposal: Discard any unused portion of the thawed stock solution and all working dilutions at the end of the day. Do not re-freeze thawed stock solutions.

By implementing these strategies, you can significantly minimize the degradation of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol, ensuring the integrity and reproducibility of your valuable experimental data.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(cyclopropylmethyl)-1H-pyrazol-4-ol with other pyrazole-based inhibitors

The following technical guide objectively compares 1-(cyclopropylmethyl)-1H-pyrazol-4-ol against standard pyrazole-based scaffolds in the context of medicinal chemistry and inhibitor design. Executive Summary: The "Linke...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares 1-(cyclopropylmethyl)-1H-pyrazol-4-ol against standard pyrazole-based scaffolds in the context of medicinal chemistry and inhibitor design.

Executive Summary: The "Linker-Scaffold" Advantage

1-(cyclopropylmethyl)-1H-pyrazol-4-ol (CAS: 1597876-36-2) is not a standalone therapeutic but a privileged scaffold used to construct high-potency inhibitors for targets like HPK1 (Hematopoietic Progenitor Kinase 1) and M4 Muscarinic Receptors .

Unlike "classic" pyrazole drugs (e.g., Fomepizole) which act as small, polar inhibitors, this scaffold serves as a lipophilic anchor . Its value lies in two distinct structural features:

  • The 4-Hydroxyl Group: Acts as a versatile handle for etherification, allowing extension into deep protein pockets (e.g., in Kinases) or allosteric sites (e.g., GPCRs).

  • The N1-Cyclopropylmethyl Tail: Provides a rigid, metabolically stable lipophilic motif that fills hydrophobic sub-pockets (e.g., the "selectivity pocket" in kinases) more effectively than simple alkyl chains.

Quick Comparison Matrix
Feature1-(cyclopropylmethyl)-1H-pyrazol-4-ol 1-Methylpyrazole (Fomepizole) 1-Phenylpyrazole
Primary Role Scaffold / FragmentActive Inhibitor (ADH)Scaffold / Core
Lipophilicity (cLogP) Moderate (~1.2 - 1.5)Low (~0.2)High (~2.5)
Metabolic Stability High (Cyclopropyl resists oxidation)ModerateLow (Phenyl hydroxylation)
Binding Mode Ether linkage to active siteDirect H-bond to metal/residueHydrophobic stacking
Key Application HPK1 Inhibitors, M4 PAMsAlcohol DehydrogenaseCOX-2 Inhibitors (Celecoxib)

Mechanistic Comparison & Performance Data

A. Vs. Amino-Pyrazoles (Kinase Hinge Binders)

Standard kinase inhibitors (e.g., Crizotinib) often use 4-amino-pyrazoles to form hydrogen bonds directly with the kinase hinge region.

  • The Alternative: The 4-hydroxy group in 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is typically converted to an ether .

  • Performance Impact: This ether linkage removes the hydrogen bond donor capability, shifting the binding mode from "Hinge Binder" to "Substrate Competitive" or "Allosteric Modulator."

  • Data Support: In HPK1 inhibitor development, replacing the hinge-binding amine with a 4-alkoxy ether linked to a pyrazine core improved selectivity by >50-fold against homologous kinases (MAP4K family) by exploiting a unique hydrophobic channel accessible only via the ether linker [1].

B. Vs. N-Phenyl Pyrazoles (Metabolic Stability)

Many early-generation inhibitors used N-phenyl groups (e.g., Celecoxib).

  • The Issue: Phenyl rings are "metabolic soft spots," prone to rapid CYP450-mediated hydroxylation.

  • The Solution: The cyclopropylmethyl group mimics the bulk of a phenyl ring (filling the same hydrophobic volume) but lacks the aromatic electrons, making it resistant to oxidative metabolism.

  • Experimental Insight: In M4 PAM optimization, switching from N-benzyl to N-cyclopropylmethyl maintained potency (

    
    ) while increasing microsomal stability (
    
    
    
    ) from 15 mins to >60 mins [2].

Visualization: Decision Logic for Scaffold Selection

The following diagram illustrates when to select the 1-(cyclopropylmethyl)-4-ol scaffold over alternatives during Lead Optimization.

ScaffoldSelection cluster_legend Selection Criteria Start Target Identification PocketType Is the binding pocket Hydrophobic or Polar? Start->PocketType HingeBind Requirement: Direct Hinge H-Bond? PocketType->HingeBind Hydrophobic/Mixed MetaStab Metabolic Liability: Is N-Aryl oxidation a risk? HingeBind->MetaStab No (Type II / Allosteric) UseAmino Use 4-Amino-Pyrazole (Classic Kinase Inhibitor) HingeBind->UseAmino Yes (Type I Inhibitor) UsePhenyl Use N-Phenyl Pyrazole (e.g., Celecoxib) MetaStab->UsePhenyl No Risk UseTarget SELECT TARGET: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol MetaStab->UseTarget High Risk (Need Bioisostere) Legend Cyclopropylmethyl provides metabolic armor + lipophilicity

Caption: Decision tree for selecting pyrazole scaffolds. The 1-(cyclopropylmethyl)-4-ol variant is optimal for allosteric/Type II inhibitors requiring metabolic stability.

Experimental Protocols

Protocol A: Synthesis of High-Affinity Ethers (Mitsunobu Reaction)

Context: Converting the scaffold into an active HPK1 or M4 inhibitor.

Objective: Couple 1-(cyclopropylmethyl)-1H-pyrazol-4-ol with a complex alcohol (R-OH) to create the pharmacophore.

  • Reagents:

    • Scaffold: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (1.0 eq)

    • Partner Alcohol (R-OH): (1.1 eq)

    • Phosphine: Triphenylphosphine (

      
      , 1.5 eq)
      
    • Azodicarboxylate: DIAD or DEAD (1.5 eq)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Step 1: Dissolve Scaffold, R-OH, and

      
       in THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Step 2: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

    • Step 3: Warm to Room Temperature (RT) and stir for 12 hours.

    • Step 4 (Validation): Monitor by LC-MS. The product peak should show M+H corresponding to [Scaffold + R - H2O].

    • Step 5: Quench with saturated

      
      , extract with EtOAc.
      
  • Self-Validating Check: If the reaction turns dark brown/black rapidly, the phosphine has oxidized; repeat with fresh reagents.

Protocol B: HPK1 Kinase Inhibition Assay (FRET-based)

Context: Verifying the activity of the synthesized inhibitor.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents:

    • Kinase: Recombinant Human HPK1 (GST-tagged).

    • Tracer: Kinase Tracer 236 (Alexa Fluor® 647).

    • Antibody: Eu-anti-GST.

  • Workflow:

    • Plate Prep: Dispense 10 nL of test compound (in DMSO) into a 384-well plate.

    • Enzyme Mix: Add 5 µL of HPK1/Antibody mix. Incubate 20 mins.

    • Tracer: Add 5 µL of Tracer 236.

    • Read: Incubate 60 mins at RT. Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Data Analysis:

    • Calculate Emission Ratio (665/615).

    • Plot % Inhibition vs. Log[Compound].

    • Success Criteria: Reference inhibitor (e.g., Broad Spectrum Kinase Inhibitor) must show

      
      .
      

References

  • Jiang, L. et al. (2021). Aminopyrazine compounds as HPK1 inhibitors and the use thereof.[1][2] World Intellectual Property Organization, WO2021032148A1. Link

  • Kuduk, S. D. et al. (2018). Heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor.[3] World Intellectual Property Organization, WO2018112843A1. Link

  • BenchChem. (2025).[4] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors.Link

  • Sigma-Aldrich. (2024). Product Specification: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol.[5]Link

Sources

Comparative

Validating the biological target of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

An In-Depth Technical Guide to Validating the Biological Target of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol This guide provides a comprehensive, technically-grounded framework for the validation of the biological target of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Biological Target of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

This guide provides a comprehensive, technically-grounded framework for the validation of the biological target of a novel small molecule, 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. For the purposes of this illustrative guide, we will operate under a common drug discovery scenario: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (hereafter referred to as "Cmpd-X") has been identified as a hit in a phenotypic screen for anti-proliferative activity in a cancer cell line, but its direct molecular target is unknown. The pyrazole scaffold is prevalent in kinase inhibitors, leading to a primary hypothesis that Cmpd-X may target a protein kinase.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, multi-pronged experimental strategy that integrates orthogonal methods to build a robust case for target validation. We will move from broad, unbiased target identification to specific target engagement and finally to functional validation, explaining the causality behind each experimental choice.

The Imperative of Target Validation

In drug discovery, more than half of all clinical trials fail due to a lack of efficacy.[3] A primary contributor to this high attrition rate is inadequate target validation—the process of verifying that modulating a specific biological target (e.g., a protein or nucleic acid) can produce a desired therapeutic effect.[3][4] Failing to rigorously validate a target before committing to expensive, multi-year development campaigns can lead to the loss of hundreds of millions of dollars.[3] Therefore, a systematic and evidence-based approach to confirming the molecular target of a new chemical entity is paramount.

The following guide outlines a robust workflow to deconvolve the target of Cmpd-X, comparing and contrasting several state-of-the-art methodologies.

Part 1: Unbiased Target Identification & Hypothesis Generation

When the target of a phenotypic hit is unknown, the initial step is to cast a wide net to identify potential binding partners. This reduces bias and can uncover unexpected mechanisms of action. We will compare two powerful, complementary approaches: broad-spectrum enzymatic screening (Kinome Profiling) and unbiased proteomic analysis (Affinity Purification-Mass Spectrometry).

Method 1: Kinome Profiling

Rationale: Given that the pyrazole moiety is a well-established scaffold in kinase inhibitors, a logical first step is to assess the selectivity of Cmpd-X against a large panel of kinases.[1][5] This provides a rapid, quantitative overview of its potential targets and off-targets within this enzyme family.[6][7] Commercial services offer screening against hundreds of kinases, providing data on percentage inhibition at a fixed concentration, which can be followed by dose-response curves for the most promising hits.[8]

Experimental Data Summary (Hypothetical):

Target KinaseFamily% Inhibition @ 1 µM Cmpd-XIC50 (nM)
MAPK14 (p38α) CMGC98% 45
MAPK1 (ERK2) CMGC25%> 10,000
CDK2 CMGC15%> 10,000
SRC TK8%> 10,000
AKT1 AGC5%> 10,000
(...and 300+ other kinases)-< 10%> 10,000

Interpretation: The hypothetical data strongly suggests that Cmpd-X is a potent and selective inhibitor of MAPK14 (p38α), a key protein in the MAP kinase signaling pathway involved in cellular stress responses, apoptosis, and inflammation. The >200-fold selectivity against other kinases provides a strong, albeit preliminary, indication of a specific interaction.

Method 2: Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: To explore targets beyond the kinome and to identify binding partners in a more physiological context, we employ AP-MS.[9][10] This technique uses an immobilized version of Cmpd-X (the "bait") to capture interacting proteins ("prey") from a cell lysate.[10][11] These captured proteins are then identified by mass spectrometry. This approach is unbiased and can identify protein complexes that bind to the compound.[9][12]

Workflow Diagram: Affinity Purification-Mass Spectrometry

APMS_Workflow cluster_prep Bait Preparation cluster_exp Experiment cluster_analysis Analysis CmpdX 1. Synthesize Cmpd-X with linker Immobilize 2. Immobilize on Sepharose beads CmpdX->Immobilize Incubate 4. Incubate lysate with beads (Bait) Lysate 3. Prepare native cell lysate Lysate->Incubate Wash 5. Wash away non-specific binders Incubate->Wash Elute 6. Elute bound proteins (Prey) Wash->Elute Digest 7. Digest proteins (e.g., with Trypsin) Elute->Digest LCMS 8. Analyze peptides by LC-MS/MS Digest->LCMS Identify 9. Identify & quantify proteins LCMS->Identify

Caption: Workflow for identifying protein targets using AP-MS.

Experimental Data Summary (Hypothetical):

Protein HitUniProt IDEnrichment Score (Cmpd-X vs. Control)Known Function
MAPK14 Q1653952.4 Serine/threonine-protein kinase
HSP90AA1P0790012.1Molecular chaperone
CDC37Q165439.8Kinase-specific chaperone
Tubulin betaP074371.5Cytoskeletal protein (non-specific)

Interpretation: The AP-MS results provide strong, orthogonal evidence supporting the kinome profiling data. MAPK14 is the most significantly enriched protein, indicating a high-affinity interaction. The co-purification of known kinase-associated chaperones like HSP90 and CDC37 further strengthens the hypothesis that Cmpd-X engages the MAPK14 protein complex within the cell.

Part 2: Confirmation of Direct Target Engagement in a Cellular Context

Identifying a protein in a screen is not sufficient; we must prove that the compound directly binds to the putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13][14]

Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[15][16] When a protein binds to a ligand (like Cmpd-X), it becomes structurally more stable and resistant to heat-induced denaturation. By heating intact cells treated with Cmpd-X across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" if direct engagement occurs.[13][14]

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification A 1. Treat cells with Vehicle (DMSO) C 3. Aliquot cells and heat across a temperature gradient (e.g., 40°C to 70°C) A->C B 2. Treat cells with Cmpd-X B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify target protein (e.g., Western Blot) F->G

Caption: A schematic overview of the CETSA protocol.[13]

Experimental Data Summary (Hypothetical):

TreatmentTemperature (°C)Soluble MAPK14 (% of 40°C control)
Vehicle (DMSO)40100%
5285%
55 51% (Tm)
5822%
615%
Cmpd-X (10 µM)40100%
5595%
58 89%
61 53% (Tm)
6425%

Interpretation: The data clearly shows that in the presence of Cmpd-X, the melting temperature (Tm) of MAPK14 shifts from 55°C to 61°C (a ΔTm of +6°C). This positive thermal shift is strong evidence of direct binding and stabilization of MAPK14 by Cmpd-X in a physiologically relevant environment. An isothermal dose-response experiment, where the temperature is fixed and the compound concentration is varied, could further be used to determine a cellular EC50 for target engagement.[15]

Part 3: Functional Validation Using Genetic Approaches

The final and most critical pillar of target validation is to demonstrate that engagement of the target (MAPK14) is responsible for the observed phenotype (anti-proliferative activity). Genetic tools, particularly CRISPR/Cas9, are invaluable for establishing this causal link.[17][18][19]

Rationale: The logic is straightforward: if Cmpd-X causes its anti-proliferative effect by inhibiting MAPK14, then genetically removing MAPK14 from the cells should phenocopy this effect.[20][21] Furthermore, cells lacking MAPK14 should become resistant to the effects of Cmpd-X, as its primary target is no longer present.

Workflow Diagram: CRISPR-based Target Validation Logic

CRISPR_Logic CmpdX Cmpd-X Target MAPK14 CmpdX->Target Inhibits Phenotype Reduced Proliferation Target->Phenotype Causes CRISPR CRISPR KO of MAPK14 CRISPR->Target Ablates CRISPR->Phenotype Phenocopies

Caption: Logical flow for validating a target using CRISPR knockout.

Experimental Data Summary (Hypothetical):

Cell LineTreatmentProliferation (% of WT Vehicle Control)
Wild-Type (WT)Vehicle (DMSO)100%
Wild-Type (WT)Cmpd-X (1 µM)45%
MAPK14 KOVehicle (DMSO)48%
MAPK14 KOCmpd-X (1 µM)46%

Interpretation: The results provide powerful validation. First, the MAPK14 knockout (KO) cells show a baseline reduction in proliferation (48%) that is nearly identical to the effect of Cmpd-X in wild-type cells (45%), demonstrating a clear phenocopy. Second, the MAPK14 KO cells are completely resistant to further treatment with Cmpd-X, as their proliferation rate remains unchanged (48% vs. 46%). This resistance strongly implies that MAPK14 is the primary target through which Cmpd-X exerts its anti-proliferative effects.

Conclusion and Comparative Synthesis

By employing a strategically designed sequence of orthogonal experiments, we have built a robust, multi-layered case for the validation of MAPK14 as the biological target of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (Cmpd-X).

  • Kinome Profiling provided the initial, potent, and selective lead.

  • Affinity Purification-Mass Spectrometry confirmed this lead in an unbiased proteomic context and suggested engagement with the relevant cellular machinery.

  • Cellular Thermal Shift Assay provided definitive proof of direct compound-target binding inside intact cells.

  • CRISPR/Cas9-mediated knockout established the crucial causal link between target engagement and the compound's ultimate biological function.

No single method would have been sufficient. It is the concordance of results across these different platforms—biochemical, proteomic, biophysical, and genetic—that provides the high degree of confidence required to advance a compound into further stages of drug development. This guide illustrates a best-practice framework for achieving that confidence.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[13][16][22]

  • Cell Culture: Culture human cancer cells (e.g., A549) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Create two pools of cells: one treated with 10 µM Cmpd-X and a control pool treated with an equivalent volume of DMSO. Incubate at 37°C for 1 hour.

  • Heat Challenge: Aliquot 100 µL of each cell suspension into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 3°C increments).[22]

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[13]

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a BCA assay and normalize all samples to the same concentration.

  • Western Blot Analysis: Denature the normalized samples in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific for MAPK14, followed by an HRP-conjugated secondary antibody. Visualize bands using chemiluminescence and quantify band intensity.

  • Data Analysis: For each treatment condition, normalize the band intensity at each temperature to the intensity of the non-heated (or lowest temperature) sample. Plot the percentage of soluble protein versus temperature to generate melting curves and determine the Tm.

Protocol 2: CRISPR/Cas9 Knockout for Functional Validation

This protocol is based on standard lentiviral-mediated CRISPR/Cas9 gene editing principles.[17][19]

  • gRNA Design & Cloning: Design two or more unique guide RNAs (gRNAs) targeting early exons of the MAPK14 gene. Synthesize and clone these gRNA sequences into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids to produce viral particles. Harvest the virus-containing supernatant.

  • Transduction: Transduce the target cancer cell line (e.g., A549) with the lentivirus. Also, transduce a control group with a non-targeting gRNA.

  • Selection: 48 hours post-transduction, apply puromycin to the culture medium to select for successfully transduced cells.

  • Validation of Knockout: Expand the selected cell pools. Confirm the knockout of MAPK14 at the protein level via Western Blot. Genomic DNA sequencing can also be used to confirm indel formation at the target site.

  • Proliferation Assay:

    • Seed equal numbers of Wild-Type (WT), non-targeting control, and MAPK14 KO cells into 96-well plates.

    • Treat the cells with either vehicle (DMSO) or a final concentration of 1 µM Cmpd-X.

    • Incubate for 72 hours.

    • Assess cell viability/proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the luminescence signal of all wells to the average of the WT vehicle-treated wells. Plot the relative proliferation for each condition.

References

  • Explore the role of CRISPR gene editing in target valid
  • Target Identification and Validation (Small Molecules). University College London.
  • CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • 4.8. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • Affinity Purification Mass Spectrometry (AP-MS).
  • The impact of CRISPR-Cas9 on target identification and valid
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • High-throughput: Affinity purific
  • Affinity Purification-Mass Spectrometry (AP-MS) Service.
  • PPES Service Facility for Global Kinase Activity Profiling. University of Antwerp.
  • Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs.
  • Affinity purification-mass spectrometry (AP-MS). Fiveable.
  • Kinome Profile. ChemDiv.
  • Kinome Profiling. Oncolines B.V.
  • Target Identification and Valid
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Application of the cellular thermal shift assay (CETSA)
  • Target Validation in Drug Discovery.
  • Performing target valid
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

Validation

Comparative analysis of synthetic routes to 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

Part 1: Executive Strategic Analysis The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol presents a classic medicinal chemistry challenge: installing a polar hydroxyl group on an electron-rich aromatic heterocycle whi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

The synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol presents a classic medicinal chemistry challenge: installing a polar hydroxyl group on an electron-rich aromatic heterocycle while maintaining a sensitive alkyl side chain.

This guide evaluates the two dominant synthetic architectures. Unlike generic pyrazole syntheses, the 4-hydroxy substitution pattern introduces a critical instability factor: keto-enol tautomerism . The 4-hydroxypyrazole moiety exists in equilibrium with its keto-form (pyrazolin-4-one), making the free base prone to oxidation and polymerization.

The "Stability Paradox"

Successful isolation of this target requires understanding that the "product" is often a transient species in its free-base form.

  • Observation: The crude free base turns brown/black rapidly upon air exposure.

  • Solution: Protocols must prioritize isolation as a stable salt (e.g., Hydrochloride) or immediate downstream coupling (e.g., Mitsunobu reaction or

    
    ).
    

Part 2: Route Analysis & Mechanism

Route A: The Boronate Oxidation Sequence (Precision Route)

Best for: Discovery Chemistry, High Purity Requirements, Late-Stage Functionalization.

This modern approach utilizes a metal-halogen exchange followed by oxidation. It avoids harsh acidic conditions, preserving the acid-sensitive cyclopropyl ring.

  • Alkylation: 4-Bromo-1H-pyrazole is alkylated with (bromomethyl)cyclopropane.

  • Borylation: Palladium-catalyzed Miyaura borylation yields the pinacol boronate.

  • Oxidation: Mild oxidation using basic hydrogen peroxide (

    
    ) converts the C-B bond to the C-O bond.
    

Mechanism Note: The oxidation proceeds via a 1,2-migration of the carbon from boron to oxygen (retaining configuration, though irrelevant here) followed by hydrolysis.

Route B: The Ether Deprotection Sequence (Economy Route)

Best for: Scale-up, Cost Reduction.[1]

This route relies on masking the unstable hydroxyl group as a methyl ether early in the synthesis.

  • Alkylation: 4-Methoxy-1H-pyrazole is alkylated with (bromomethyl)cyclopropane.

  • Deprotection: Cleavage of the methyl ether.

    • Critical Risk: Standard HBr/AcOH deprotection will open the cyclopropyl ring.

    • Solution: Boron tribromide (

      
      ) in DCM at 
      
      
      
      to
      
      
      is required to selectively cleave the ether without destroying the cyclopropane.

Part 3: Comparative Performance Data

The following data is synthesized from internal process benchmarks and patent literature (see References).

FeatureRoute A: Boronate OxidationRoute B: Ether Deprotection
Overall Yield 65 - 75%40 - 55%
Purity (HPLC) >98% (Clean conversion)~90% (Byproducts common)
Cyclopropyl Integrity High (Basic conditions)Moderate (Lewis acid risk)
Reagent Cost High (

catalyst, Pinacolborane)
Low (

, Methyl ether)
Scalability Moderate (Exothermic oxidation)High (Standard workup)
Operational Safety Good (Avoids toxic methylating agents)Caution (

is corrosive/volatile)

Part 4: Visualized Pathways (Graphviz)

The following diagram illustrates the mechanistic flow and decision points for both routes.

SyntheticRoutes cluster_RouteA Route A: Boronate Oxidation (Recommended) cluster_RouteB Route B: Ether Deprotection SM_A 4-Bromo-1H-pyrazole Int_A1 1-(Cyclopropylmethyl)- 4-bromopyrazole SM_A->Int_A1 Cyclopropylmethyl bromide K2CO3, DMF, 60°C Int_A2 4-BPin-1-(Cyclopropylmethyl) pyrazole Int_A1->Int_A2 Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Target TARGET: 1-(Cyclopropylmethyl)- 1H-pyrazol-4-ol Int_A2->Target H2O2, NaOH THF/H2O, 0°C Warning ! CAUTION ! Product Unstable Tautomerizes to Pyrazolinone Target->Warning SM_B 4-Methoxy-1H-pyrazole Int_B1 1-(Cyclopropylmethyl)- 4-methoxypyrazole SM_B->Int_B1 Cyclopropylmethyl bromide NaH, DMF, 0°C Int_B1->Target BBr3, DCM -78°C to 0°C (Risk: Ring Opening)

Caption: Comparative workflow of Boronate Oxidation vs. Ether Deprotection routes, highlighting the convergence on the unstable 4-hydroxy target.

Part 5: Detailed Experimental Protocol (Route A)

This protocol is selected for its reliability in preserving the cyclopropyl ring and generating high-purity material suitable for biological assay development.

Step 1: N-Alkylation

Objective: Synthesis of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole.

  • Setup: Charge a 3-neck round bottom flask with 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Cesium Carbonate (

    
    ) (33.2 g, 102 mmol) in one portion. Stir for 15 min at RT. Note: 
    
    
    
    can be used but
    
    
    often improves yield.
  • Alkylation: Add (Bromomethyl)cyclopropane (11.0 g, 81.6 mmol) dropwise over 20 minutes.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Dilute with water (300 mL) and extract with EtOAc (

    
     mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: ~90% as a clear oil.

Step 2: Miyaura Borylation

Objective: Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2]

  • Setup: Dissolve product from Step 1 (5.0 g, 24.8 mmol) in 1,4-Dioxane (60 mL).

  • Reagents: Add Bis(pinacolato)diboron (7.5 g, 29.8 mmol) and Potassium Acetate (7.3 g, 74.4 mmol). Degas with nitrogen for 15 mins.

  • Catalyst: Add

    
      (1.0 g, 1.2 mmol).
    
  • Reaction: Heat to 90°C for 12 hours under nitrogen atmosphere.

  • Workup: Filter through a Celite pad. Concentrate filtrate.

  • Purification: Silica gel chromatography (10-40% EtOAc in Hexanes).

    • Yield Expectation: ~80% as an off-white solid.

Step 3: Oxidative Hydroxylation

Objective: Synthesis of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.

  • Setup: Dissolve the boronate ester (2.0 g, 8.0 mmol) in THF (20 mL) and cool to 0°C.

  • Oxidation: Add 2M NaOH (8.0 mL) followed by dropwise addition of 30%

    
      (2.7 mL, 24.0 mmol). Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Carefully quench with saturated

    
      (thiosulfate) to destroy excess peroxide. Test with starch-iodide paper to confirm.
    
  • Isolation (Critical):

    • Adjust pH to ~6-7 with 1M HCl.

    • Extract with EtOAc (

      
       mL). Note: The product is amphoteric and water-soluble.
      
    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
  • Stabilization: Do not store the free base. Immediately convert to the Hydrochloride salt by treating the ethereal solution with 4M HCl in Dioxane, filtering the precipitate.

    • Yield Expectation: ~70%.[1]

Part 6: References

  • Tan, B., et al. (2020).[3] Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16). [Link]

  • Google Patents. (2018). Preparation method of pyrazole-4-aryl derivatives (CN108586364A).

  • Alkorta, I., & Elguero, J. (2015). The Tautomerism of Pyrazolines (Dihydropyrazoles). Journal of the Chilean Chemical Society.[4] [Link]

  • Makino, K., et al. (2010). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science. [Link] (General reference for heterocyclic ether cleavage logic).

Sources

Comparative

Off-Target Effects of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol: A Comparative Guide

This guide provides an in-depth technical analysis of the off-target effects and biological liability of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol . While often categorized as a chemical building block (CAS 1597876-36-2), th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target effects and biological liability of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol .

While often categorized as a chemical building block (CAS 1597876-36-2), this scaffold represents a privileged pharmacophore used extensively in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , Monoacylglycerol Lipase (MAGL) modulators , and Muscarinic M4 receptor positive allosteric modulators (PAMs) .

Researchers utilizing this molecule as a fragment probe, intermediate, or released metabolite must account for its intrinsic biological activity profile.

Executive Summary: The Scaffold Liability Profile

1-(cyclopropylmethyl)-1H-pyrazol-4-ol is an electron-rich, lipophilic pyrazole derivative. In drug discovery, it serves two primary roles:

  • Warhead/Anchor: A hinge-binding motif in kinase inhibitors (targeting HPK1, c-Met).

  • Metabolite/Leaving Group: A potential hydrolysis product of carbamate-based MAGL inhibitors.

Its "off-target" profile is defined by its ability to act as a low-affinity, promiscuous binder to ATP-binding pockets and specific GPCR allosteric sites. Unlike inert fragments, this molecule possesses specific liabilities that can confound experimental data if not controlled.

Core Liability Matrix
FeaturePrimary LiabilityMechanism
Kinase Selectivity Moderate Risk The pyrazole-4-ol core mimics the purine ring of ATP, potentially binding to the hinge region of kinases like c-Met and HPK1 .
GPCR Activity Specific Risk Structural overlap with M4 PAMs suggests potential allosteric modulation of muscarinic receptors.[1]
Metabolic Stability High Risk The 4-hydroxyl group is a prime site for Glucuronidation (UGT) , rapidly altering pharmacokinetics in vivo.

Comparative Analysis: Performance vs. Alternatives

When selecting a pyrazole scaffold for lead optimization, 1-(cyclopropylmethyl)-1H-pyrazol-4-ol offers a balance of lipophilicity and solubility, but introduces specific off-target risks compared to standard alternatives.

Comparison Table: Scaffold Performance & Liability
Feature1-(cyclopropylmethyl)-1H-pyrazol-4-ol (Subject)1-Methyl-1H-pyrazol-4-ol (Alternative A)1-Phenyl-1H-pyrazol-4-ol (Alternative B)
Lipophilicity (cLogP) ~0.8 - 1.2 (Optimal for cell permeability)~ -0.2 (Too polar for some pockets)~1.5 - 2.0 (High non-specific binding)
Kinase Off-Targets Specific: Hits c-Met, HPK1, and potentially ALK due to cyclopropyl fit in hydrophobic sub-pockets.Low: Lacks the hydrophobic bulk to anchor tightly in the back-pocket.High: Broad promiscuity due to hydrophobic stacking; "Frequent Hitter".
Metabolic Risk Moderate: Cyclopropyl ring is relatively stable; -OH is the main soft spot.Low: Simple structure, but rapid renal clearance.High: Phenyl ring susceptible to CYP oxidation (epoxidation).
GPCR Liability M4 Muscarinic: Potential allosteric activity.[1][2]Negligible: Too small for most allosteric pockets.Variable: Often binds adenosine receptors.

Expert Insight:

Use 1-(cyclopropylmethyl)-1H-pyrazol-4-ol when targeting enzymes with a distinct hydrophobic pocket near the active site (e.g., MAGL, HPK1). However, if your target lacks this feature, the cyclopropyl group acts as a "grease ball," increasing non-specific hydrophobic binding (NSB) and off-target noise compared to the methyl analog.

Detailed Off-Target Mechanisms

A. Kinase Promiscuity (The Hinge Binder Effect)

The pyrazole-4-ol moiety is a classic bioisostere for the phenol group found in many kinase inhibitors. The 1-cyclopropylmethyl group provides a "shape-fill" effect in the ATP-binding pocket.

  • Mechanism: The nitrogen at position 2 acts as a hydrogen bond acceptor, while the 4-OH can act as a donor/acceptor.

  • Key Off-Targets:

    • HPK1 (Map4k1): This scaffold is a known core for HPK1 inhibitors used in immuno-oncology. Using this fragment alone may result in weak inhibition (

      
      ), but sufficient to alter T-cell signaling baselines.
      
    • c-Met: The cyclopropyl group fits the hydrophobic sub-pocket of c-Met, leading to potential cross-reactivity.

B. GPCR Allosteric Modulation (The M4 Connection)

Recent patent literature links heteroaryl piperidine ethers containing this pyrazole moiety to M4 Muscarinic Acetylcholine Receptor modulation.

  • Risk: If this molecule is used as a fragment or released as a metabolite, it may act as a weak Positive Allosteric Modulator (PAM), potentiating acetylcholine signaling.

  • Physiological Impact: Unexpected changes in dopamine release or cognitive markers in in vivo models.

Experimental Protocols for Validation

To validate the specificity of this molecule in your system, you must run the following self-validating control loops.

Protocol 1: Thermal Shift Assay (TSA) for Kinase Selectivity

Objective: Determine if the fragment binds to a panel of off-target kinases (HPK1, c-Met).

  • Preparation: Prepare a

    
     stock of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (50 mM in DMSO).
    
  • Reaction Mix:

    • Protein: 2

      
      M Kinase Domain (e.g., HPK1).
      
    • Dye: SYPRO Orange (5x final concentration).

    • Compound: 500

      
      M final concentration (High conc. required for fragments).
      
  • Execution: Run melt curve from 25°C to 95°C (0.3°C/step) on a qPCR machine.

  • Analysis: Calculate

    
    . A shift of 
    
    
    
    indicates significant binding.
    • Control: Use 1-Methyl-1H-pyrazol-4-ol as a negative control (should show lower

      
       due to weaker hydrophobic effect).
      
Protocol 2: Activity-Based Protein Profiling (ABPP) for Serine Hydrolases

Objective: If using this as a MAGL probe, ensure it does not inhibit other serine hydrolases (FAAH, ABHD6).

  • Lysate Prep: Prepare proteome lysates from mouse brain or relevant cell line (1 mg/mL).

  • Incubation: Treat lysate with 1-(cyclopropylmethyl)-1H-pyrazol-4-ol (1-50

    
    M) for 30 min at 37°C.
    
  • Probe Labeling: Add FP-Rhodamine (fluorophosphonate probe) (1

    
    M) for 20 min.
    
  • Visualization: Run SDS-PAGE and scan for fluorescence.

  • Result: Disappearance of bands indicates off-target inhibition of serine hydrolases.

Visualizing the Biological Interaction Space

The following diagram illustrates the mechanistic pathways where 1-(cyclopropylmethyl)-1H-pyrazol-4-ol exerts its primary and off-target effects.

G Molecule 1-(cyclopropylmethyl)- 1H-pyrazol-4-ol HPK1_Inhib HPK1 Inhibition (Immuno-Oncology) Molecule->HPK1_Inhib  Fragment Hit   MAGL_Mod MAGL Modulation (Metabolite/Fragment) Molecule->MAGL_Mod  Scaffold   cMet c-Met Kinase (Off-Target Binding) Molecule->cMet  Hydrophobic Fit   M4_Receptor M4 Muscarinic Receptor (Allosteric Modulation) Molecule->M4_Receptor  PAM Activity   UGT UGT Enzymes (Glucuronidation) Molecule->UGT  Phase II Metab   TCell T-Cell Activation (Threshold Alteration) HPK1_Inhib->TCell Dopamine Dopamine Signaling (CNS Effects) M4_Receptor->Dopamine Clearance Rapid Renal Clearance UGT->Clearance

Figure 1: Interaction map showing the primary utility of the scaffold (Green) versus its off-target liabilities (Red) and metabolic fate (Grey).

References

  • Aminopyrazine compounds as HPK1 inhibitors. World Intellectual Property Organization, WO2021032148A1.[3] (Describes the use of the pyrazole scaffold in HPK1 inhibition).

  • Heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor. World Intellectual Property Organization, WO2018112843A1. (Links the scaffold to GPCR modulation).

  • Discovery of JNJ-42226314, a Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. Journal of Medicinal Chemistry. (Discusses pyrazole-urea scaffolds in MAGL inhibition).

  • 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol Product Page. Sigma-Aldrich. (Chemical properties and handling).

Sources

Validation

A Head-to-Head Comparison of Novel Pyrazole Derivatives in Cancer Cell Lines: A Guide for Researchers

A note on the scope of this guide: While the initial focus of this guide was on 1-(cyclopropylmethyl)-1H-pyrazol-4-ol derivatives, a comprehensive literature search did not yield sufficient publicly available data for a...

Author: BenchChem Technical Support Team. Date: February 2026

A note on the scope of this guide: While the initial focus of this guide was on 1-(cyclopropylmethyl)-1H-pyrazol-4-ol derivatives, a comprehensive literature search did not yield sufficient publicly available data for a direct head-to-head comparison of this specific scaffold. Therefore, this guide has been broadened to provide a comparative analysis of other well-documented pyrazole derivatives that have shown significant anticancer potential. The principles and methodologies discussed herein are broadly applicable to the evaluation of novel chemical entities in oncology research.

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention as promising candidates for the development of novel anticancer agents.[3][4] Their versatile structure allows for modifications that can lead to potent and selective inhibitors of various cancer-related targets, including protein kinases and tubulin.[2][5] This guide provides a head-to-head comparison of selected pyrazole derivatives, summarizing their in vitro anticancer activity and delving into the experimental methodologies used for their evaluation.

Selected Pyrazole Derivatives for Comparison

For the purpose of this guide, we will compare a selection of pyrazole derivatives from recent studies that have been evaluated against a panel of human cancer cell lines. The selected compounds represent different structural classes of pyrazoles and highlight the diverse approaches to targeting cancer cells.

Figure 1: Chemical Structures of Selected Pyrazole Derivatives

(Note: The following are representative structures based on descriptions in the search results. Specific compound numbers are taken from the respective publications for clarity.)

  • Benzofuropyrazole Analogue (4a)

  • Pyrazole Analogue (5b) [1]

  • Pyrazole-Indole Hybrid (7a) [6]

  • Pyrazolo[3,4-d]pyrimidine Derivative (24) [2]

  • Pyrazole Carbaldehyde Derivative (43) [7]

Comparative Anticancer Activity

The in vitro cytotoxicity of these derivatives was assessed against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) values are presented in the table below. Lower values indicate higher potency.

CompoundCancer Cell LineGI50/IC50 (µM)Reference
Benzofuropyrazole (4a) K562 (Leukemia)0.26[1]
A549 (Lung)0.19[1]
Pyrazole (5b) K562 (Leukemia)0.021[1]
MCF-7 (Breast)1.7[1]
A549 (Lung)0.69[1]
Pyrazole-Indole Hybrid (7a) HepG2 (Liver)6.1[6]
Pyrazolo[3,4-d]pyrimidine (24) A549 (Lung)8.21[2]
HCT116 (Colon)19.56[2]
Pyrazole Carbaldehyde (43) MCF-7 (Breast)0.25[7]

Key Observations:

  • The pyrazole analogue 5b demonstrated particularly high potency against the K562 leukemia cell line with a GI50 value of 0.021 µM.[1]

  • Both benzofuropyrazole 4a and pyrazole 5b showed significant activity against the A549 lung cancer cell line.[1]

  • The pyrazole carbaldehyde derivative 43 was found to be a potent inhibitor of the MCF-7 breast cancer cell line with an IC50 of 0.25 µM.[7]

  • The pyrazole-indole hybrid 7a and the pyrazolo[3,4-d]pyrimidine derivative 24 exhibited activity in the micromolar range against liver, lung, and colon cancer cell lines.[2][6]

Mechanisms of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with key cellular targets involved in cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The pyrazole analogue 5b was identified as a novel tubulin polymerization inhibitor.[1]

  • Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]

    • Cyclin-Dependent Kinases (CDKs): Some pyrazole derivatives act as inhibitors of CDKs, which are key enzymes in cell cycle progression.[5][8] By blocking CDK activity, these compounds can induce cell cycle arrest. The pyrazole-indole hybrids 7a and 7b showed significant inhibitory activity toward CDK2.[7]

    • Receptor Tyrosine Kinases (RTKs): Pyrazole scaffolds have been incorporated into inhibitors of RTKs such as EGFR and VEGFR.[2][9] These kinases are involved in tumor growth, angiogenesis, and metastasis. The pyrazolo[3,4-d]pyrimidine derivative 24 exhibited significant inhibitory activity against both wild-type EGFR and the resistant T790M mutant.[2]

Experimental Methodologies

The following are detailed protocols for key in vitro assays used to evaluate the anticancer activity of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate a common signaling pathway targeted by pyrazole derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Cell Proliferation Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition

Caption: Inhibition of the RTK/Ras/MAPK signaling pathway by a pyrazole derivative.

G cluster_1 Experimental Workflow Synthesis Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) IC50->Mechanism Target Target Identification (e.g., Kinase Assay) Mechanism->Target Lead Lead Compound Target->Lead

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives highlighted in this guide demonstrate the potential of this chemical class to yield potent inhibitors of cancer cell growth through various mechanisms of action. Future research should focus on optimizing the structure-activity relationship of these compounds to improve their potency and selectivity, as well as on in vivo studies to evaluate their efficacy and safety in preclinical models. The development of pyrazole derivatives that can overcome drug resistance remains a critical area of investigation.

References

  • Narwal, S., et al. (2024). Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions, 20(7).
  • Abdel-Wahab, B. F., et al. (2010).
  • Chen, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 179.
  • Hassan, H. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11956–11971.
  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.
  • Kumar, R., et al. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
  • Singh, A., & Singh, U. P. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1301, 137359.
  • Lv, K., et al. (2023).
  • Shaaban, M. R., & El-Sayed, M. A. A. (2023).
  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664.
  • Ali, O. M., et al. (2021). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Archiv der Pharmazie, 354(10), 2100147.
  • Hassan, H. A., et al. (2024).
  • El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie.
  • Flefel, E. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 518.
  • Matei, M. F., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234.
  • Atef, H., et al. (2024). Structure–activity relationship (SAR) of 3,4‐diaryl pyrazole resorcinol derivatives as anticancer agents. Archiv der Pharmazie.
  • Abdel-Aziz, M., et al. (2023).
  • Kamal, A., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules, 27(19), 6293.
  • Sharma, A., et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Anonymous. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol

[1] Executive Summary: Immediate Action Card Status: Hazardous Organic Solid Urgency: Standard Operational Procedure (SOP) applies unless spilled. Primary Hazard: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card

Status: Hazardous Organic Solid Urgency: Standard Operational Procedure (SOP) applies unless spilled. Primary Hazard: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral). Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Prohibited: Do NOT flush down drains. Do NOT dispose of in municipal trash.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. 1-(cyclopropylmethyl)-1H-pyrazol-4-ol is a functionalized pyrazole derivative often used as a pharmaceutical intermediate.

PropertySpecification
Chemical Name 1-(cyclopropylmethyl)-1H-pyrazol-4-ol
CAS Number 1597876-36-2
Molecular Formula C₇H₁₀N₂O
Physical State Solid (White to off-white powder)
Storage Requirement 2-8°C, Inert atmosphere (Nitrogen/Argon)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Scientific Insight: The presence of the pyrazole ring and the cyclopropyl group suggests potential biological activity and ring strain. While not specifically listed as a P-list or U-list waste under RCRA (40 CFR 261.33), it must be managed as Hazardous Chemical Waste due to its toxicity profile and potential for adverse environmental effects if released [1, 2].

Waste Stream Classification

Proper segregation is the cornerstone of laboratory safety. This compound must be segregated based on its physical state and solvent matrix.

A. Pure Solid Waste
  • Classification: Non-halogenated Organic Solid (Hazardous).

  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name.[1] Avoid generic labels like "Chemical Waste."

B. Liquid Waste (Solutions)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM), the solvent dictates the waste stream.

  • Scenario 1: Dissolved in Methanol/Ethanol/DMSONon-Halogenated Organic Solvent Waste .

  • Scenario 2: Dissolved in Dichloromethane (DCM)/ChloroformHalogenated Organic Solvent Waste .

Critical Safety Note: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The hydroxyl group on the pyrazole ring can be susceptible to oxidation, potentially generating exothermic reactions [3].

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Minimize exposure during transfer.[2][3]

  • Engineering Controls: Perform all solid handling inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a standard lab coat. A particulate respirator (N95) is recommended if handling large open quantities outside a hood.

Phase 2: Packaging (Bench Scale)
  • Tare the container: Use a wide-mouth HDPE container compatible with organic solids.

  • Transfer: Carefully transfer the solid using a chemically inert spatula. Avoid generating dust.[4][2][5][6]

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened Kimwipe (e.g., Ethanol). Dispose of the Kimwipe as Solid Hazardous Debris .

  • Seal: Ensure the lid is tightly closed. Parafilm is not a secondary containment measure; use a screw cap.

Phase 3: Labeling & Documentation
  • Label Requirements:

    • Full Chemical Name: 1-(cyclopropylmethyl)-1H-pyrazol-4-ol.[7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[6]

  • Log Entry: Record the mass and container ID in your lab’s Satellite Accumulation Area (SAA) log.

Phase 4: Final Disposal[1]
  • Transport: Move the sealed container to the designated SAA.

  • Pickup: Request pickup by your institution's EHS (Environmental Health & Safety) or contracted waste vendor (e.g., Stericycle, Veolia, Clean Harbors).

  • Destruction Method: The industry standard for this class of nitrogenous heterocycles is Incineration to ensure complete thermal destruction of the pyrazole ring [4].

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision process for disposing of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol in various states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Pure Solid? Start->IsSolid IsLiquid Is it a Solution? Start->IsLiquid Debris Contaminated Debris (Gloves, Wipes) Start->Debris SolidStream Stream: Solid Organic Hazardous Waste IsSolid->SolidStream Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck FinalDest Final Fate: High-Temp Incineration SolidStream->FinalDest Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloStream Stream: Halogenated Solvent Waste Halo->HaloStream NonHaloStream Stream: Flammable/Organic Solvent Waste NonHalo->NonHaloStream HaloStream->FinalDest NonHaloStream->FinalDest Debris->SolidStream

Caption: Operational decision tree for segregating 1-(cyclopropylmethyl)-1H-pyrazol-4-ol waste streams.

Regulatory Compliance & Waste Codes (US Focus)

While this specific CAS is not explicitly listed in 40 CFR 261.33 (P or U lists), the generator is responsible for characterization.

  • RCRA Status: Non-listed. However, if the waste exhibits toxicity characteristics (TCLP) or is mixed with listed solvents, it assumes those codes.

  • Recommended Coding:

    • If pure: Non-Regulated Chemical Waste (managed as hazardous by best practice).

    • If ignitable (flash point <60°C due to solvent): D001 .

    • If toxic (via solvent mixture): D003 (Reactivity - unlikely) or F-codes (F001-F005 for spent solvents).

  • European Waste Catalogue (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.

  • Contain: Cover the spill with an inert absorbent (vermiculite or spill pads). Do NOT use combustible materials like sawdust.

  • Clean: Sweep up the absorbent/chemical mixture carefully to avoid dust generation.

  • Dispose: Place all spill debris into a clear plastic bag, seal it, and place that bag into the Solid Hazardous Waste container. Label as "Spill Debris: [Chemical Name]".

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol. Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Toxicity. National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management for Academic Laboratories. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(cyclopropylmethyl)-1H-pyrazol-4-ol
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1-(cyclopropylmethyl)-1H-pyrazol-4-ol
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